2-Amino-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJNCRCYBKANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Record name | 2-AMINOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185878 | |
| Record name | Acetanilide, ar'-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoacetanilide appears as white or slightly reddish crystals. | |
| Record name | 2-AMINOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | 2-AMINOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
555-48-6, 32074-28-5 | |
| Record name | 2-AMINOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, ar'-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine anilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-amino-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetanilide, ar'-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TY4B5Z38R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
270 °F (NTP, 1992) | |
| Record name | 2-AMINOACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19742 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-phenylacetamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-phenylacetamide (CAS No. 555-48-6), a key intermediate in synthetic organic chemistry and a scaffold of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a multi-faceted approach. We present computationally predicted properties, contextualized with robust experimental data from its parent analogue, 2-phenylacetamide. Furthermore, this document outlines detailed methodologies for the synthesis and characterization of this compound, including spectroscopic and chromatographic techniques. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout. Finally, we explore the potential applications of this compound in drug development, drawing from the established biological activities of related N-phenylacetamide derivatives, and provide essential safety and handling guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule characterized by a primary amino group and an N-phenylacetamide moiety. This unique structural arrangement provides multiple reactive sites, rendering it a valuable building block in medicinal chemistry for the synthesis of more complex molecules and heterocyclic systems.[1] The N-phenylacetamide core is a prevalent feature in numerous compounds with established therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[2][3][4]
The primary challenge in characterizing this compound is the scarcity of published experimental data. To address this, we will leverage computational predictive models, which have become indispensable tools in modern drug discovery for forecasting molecular properties and guiding experimental design.[5][] These predictions will be benchmarked against the well-documented properties of the closely related compound, 2-phenylacetamide.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 555-48-6 | [7] |
| Molecular Formula | C₈H₁₀N₂O | [7] |
| Molecular Weight | 150.18 g/mol | [7] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | - |
| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [8] |
Physicochemical Properties: A Comparative and Predictive Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application, particularly in drug development where factors like solubility and pKa govern bioavailability and formulation.
State, Appearance, and Odor
Based on related compounds, this compound is expected to be a solid at room temperature, likely a crystalline powder.[9][10] The color may range from white to off-white, and as with many aniline derivatives, it may discolor upon exposure to light or air over time.[10]
Melting and Boiling Points
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| 2-Phenylacetamide | 156 - 160 | 280 - 312 (decomposes) | [9][11][12] |
| This compound | Predicted: >160 | Predicted: >300 (decomposes) | - |
Rationale for Predictions: The introduction of a primary amino group is expected to increase the polarity and potential for hydrogen bonding compared to 2-phenylacetamide. This enhanced intermolecular interaction would likely result in a higher melting point. Similarly, the boiling point is also anticipated to be higher, with decomposition likely occurring at elevated temperatures.
Solubility Profile
Solubility is a critical parameter for both synthetic manipulation and biological application. The solubility of this compound is predicted to be influenced by its amphiphilic nature, possessing both a hydrophobic phenyl ring and polar amino and amide groups.
Predicted Solubility:
-
Water: Slightly soluble. The polar amino and amide groups will contribute to some aqueous solubility, but the nonpolar phenyl ring will limit it.[9][13]
-
Organic Solvents: Soluble in polar organic solvents such as ethanol, methanol, and DMSO, owing to the ability to form hydrogen bonds.[9][14] Limited solubility is expected in nonpolar solvents like hexane.
Experimental Protocol for Solubility Determination: A standard gravimetric method or the shake-flask method can be employed to quantify solubility.[14][15]
-
Preparation: A supersaturated solution of the compound is prepared in the solvent of interest at a constant temperature.
-
Equilibration: The solution is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated.[16][17]
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs. This compound has two key ionizable groups: the primary amino group (basic) and the amide N-H (very weakly acidic).
-
pKa (Conjugate Acid of the Amino Group): The primary amino group is basic. Its pKa can be estimated by considering the pKa of aniline (approx. 4.6) as a starting point. The electron-withdrawing effect of the adjacent acetamide group will likely decrease the basicity, resulting in a predicted pKa in the range of 3-4.
-
pKa (Amide N-H): The amide proton is generally not considered acidic under normal aqueous conditions, with a pKa value typically above 16.[4]
Rationale for Prediction: Computational methods, such as those employing density functional theory (DFT) with a polarizable continuum model (PCM), are powerful tools for predicting pKa values.[18][19][20] These methods calculate the Gibbs free energy change of the deprotonation reaction in both the gas phase and solution to provide an estimate of the pKa.[21]
Synthesis and Characterization
While a specific, optimized synthesis for this compound is not widely published, a logical and robust synthetic route can be designed based on well-established amidation reactions.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of N-phenylacetamides involves the acylation of an aniline with an appropriate acyl chloride.[22][23][24] For this compound, this would involve a two-step process starting from aniline.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
Aniline is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or DBU, to neutralize the HCl byproduct.[22][23]
Step 2: Nucleophilic Substitution with Ammonia
The resulting 2-Chloro-N-phenylacetamide is then treated with a source of ammonia to displace the chloride and form the primary amine.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Synthesis of 2-Chloro-N-phenylacetamide:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 eq) in THF dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[22]
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization.
Synthesis of this compound:
-
Dissolve the purified 2-Chloro-N-phenylacetamide in an ethanolic solution of ammonia.
-
The reaction mixture is stirred, potentially with heating in a sealed vessel, until TLC indicates the consumption of the starting material.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, likely through column chromatography or recrystallization, to yield pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂-) protons, a broad singlet for the primary amine (-NH₂) protons (which would be exchangeable with D₂O), and a singlet for the amide (-NH-) proton.
-
¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be critical for identifying the key functional groups.[1][8][25][26]
-
N-H Stretching (Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[25][27]
-
N-H Stretching (Amide): A single, broader band is expected around 3300 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band should appear in the range of 1630-1680 cm⁻¹.
-
N-H Bending (Amine): A band in the 1580-1650 cm⁻¹ region.[1]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.[28][29][30] The molecular ion peak (M⁺) would be observed at m/z = 150. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the carbonyl group and fragmentation of the amide linkage.
Below is a diagram illustrating the expected fragmentation pathway in mass spectrometry.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Applications in Research and Drug Development
While this compound itself is primarily a synthetic intermediate, the N-phenylacetamide scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[31][32]
-
Anticancer Agents: Numerous derivatives of N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[2][3][33] Some derivatives have shown potent activity by inducing apoptosis.[33]
-
Antimicrobial and Antifungal Agents: The N-phenylacetamide core has been incorporated into molecules exhibiting antibacterial and antifungal properties.[31]
-
Enzyme Inhibitors: Derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[2]
-
Central Nervous System (CNS) Activity: Phenylacetamide derivatives have been explored for their potential as anticonvulsant and antidepressant agents.[24][32]
The presence of a primary amino group in this compound provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for screening against various biological targets.
Safety, Handling, and Toxicology
As there is no specific safety data sheet (SDS) for this compound, precautionary measures should be based on the known hazards of structurally similar compounds like 2-Amino-2-phenylacetamide.[34][35]
GHS Hazard Classification (Predicted):
-
Skin Irritation: May cause skin irritation.[35]
-
Eye Irritation: May cause serious eye irritation.[35]
-
Respiratory Irritation: May cause respiratory irritation.[35]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling the compound.[34][36][37]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.[36]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[37]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[34][36]
A comprehensive, substance-specific risk assessment should be performed by a qualified safety professional before commencing any work with this compound.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has provided a holistic overview of its known and predicted physicochemical properties, a logical synthetic route, and standardized protocols for its characterization. By leveraging computational predictions and comparative data from its parent analogue, 2-phenylacetamide, we have constructed a robust profile for this compound. The diverse biological activities exhibited by the broader N-phenylacetamide class underscore the potential of this compound as a precursor for novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and facilitate further exploration into the chemistry and applications of this promising molecule.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 7. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]
- 10. shyzchem.com [shyzchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Phenylacetamide CAS#: 103-81-1 [m.chemicalbook.com]
- 13. Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water [intermediatespharma.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pKa predictions of some aniline derivatives by ab initio calculations - Europub [europub.co.uk]
- 22. sphinxsai.com [sphinxsai.com]
- 23. prepchem.com [prepchem.com]
- 24. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 28. benchchem.com [benchchem.com]
- 29. Acetamide, N-phenyl- [webbook.nist.gov]
- 30. mzCloud – Acetanilide [mzcloud.org]
- 31. benchchem.com [benchchem.com]
- 32. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 33. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 34. benchchem.com [benchchem.com]
- 35. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. chemicalbook.com [chemicalbook.com]
- 37. nbinno.com [nbinno.com]
"2-Amino-N-phenylacetamide" molecular structure and IUPAC name
An In-depth Technical Guide to 2-Amino-N-phenylacetamide: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. We delve into its precise molecular structure and IUPAC nomenclature, present a detailed, field-proven synthesis protocol, and summarize its key physicochemical properties. Furthermore, this guide explores the compound's significant applications, particularly as a precursor to pharmacologically active benzodiazepines, and outlines standard methods for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.
Molecular Structure and IUPAC Nomenclature
This compound is a primary amide derivative characterized by a core acetamide structure. It features a phenyl group substituted on the amide nitrogen and a primary amino group at the alpha-carbon (C2) position of the acetyl group.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Aminoacetanilide, N-Phenylglycinamide, Glycinanilide[1][2]
-
Molecular Formula: C₈H₁₀N₂O[1]
-
CAS Number: 555-48-6[1]
The structure's key features—the nucleophilic primary amine, the planar phenyl ring, and the rigid amide linkage—make it a versatile synthon. The partial double-bond character of the C-N amide bond can lead to the existence of E/Z rotamers, a factor that can influence the kinetics and outcomes of subsequent cyclization reactions.[3]
Physicochemical and Safety Data
A summary of the essential physicochemical properties of this compound is provided below. This data is critical for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 150.18 g/mol | [1][4] |
| Physical Form | Solid. Appears as white or slightly reddish crystals. | [1] |
| Melting Point | ~132 °C (270 °F) | [1] |
| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [4] |
| SMILES | O=C(CN)NC1=CC=CC=C1 | [4] |
Safety Profile: According to supplier safety data, this compound is classified as a hazardous substance.
-
GHS Pictogram: GHS05 (Corrosion)[4]
-
Signal Word: Danger[4]
-
Hazard Statement: H318 (Causes serious eye damage)[4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]
Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of this compound is reliably achieved through a two-step process.[3] This method first involves the formation of an α-halo amide intermediate, followed by a nucleophilic substitution to introduce the primary amine. This approach is robust and widely utilized for producing various N-substituted aminoacetamides.[3][5]
Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
This initial step involves the acylation of aniline with chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or sodium acetate, is used to scavenge the HCl byproduct, driving the reaction to completion.[3][6]
Methodology:
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask, add triethylamine (1.1-1.2 eq).
-
Acylation: Cool the flask in an ice bath (0 °C). Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with water. If using a water-immiscible solvent, the organic layer is separated and washed sequentially with dilute HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove residual acidic impurities), and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid, 2-chloro-N-phenylacetamide, is often of sufficient purity for the next step or can be further purified by recrystallization from ethanol.[3]
Step 2: Synthesis of this compound
The chloro-intermediate undergoes nucleophilic substitution with an amine source. Aqueous ammonia is a common and effective nucleophile for this transformation.
Methodology:
-
Reaction Setup: Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) from Step 1 in a minimal amount of a suitable solvent like ethanol.
-
Amination: Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) to the solution. The reaction is typically performed in a sealed vessel to prevent the escape of ammonia gas and stirred at room temperature or with gentle heating (40-50 °C) for several hours to overnight.
-
Isolation: After the reaction is complete (monitored by TLC), the solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting residue is dissolved in dilute acid (e.g., 1M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10, precipitating the free amine product.
-
Final Product: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.
Caption: Workflow for the two-step synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard spectroscopic techniques are employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the two protons of the α-amino methylene group (-CH₂-), multiplets in the aromatic region (7.0-7.6 ppm) for the five protons of the phenyl ring, a broad singlet for the two protons of the primary amine (-NH₂), and a broad singlet for the amide proton (-NH-).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expected peaks include N-H stretching vibrations for both the primary amine (typically two bands around 3300-3400 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹, and an N-H bend (Amide II band) should appear near 1550 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 150.18).
Applications in Medicinal Chemistry and Drug Development
The N-phenylacetamide scaffold is a privileged structure in pharmacology, found in numerous compounds with established therapeutic applications.[5][7] Derivatives have been explored for anti-inflammatory, antiviral, and antibacterial activities.[5][8]
The primary significance of this compound lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems.[3] Most notably, it serves as a direct precursor to 1,4-benzodiazepin-2-ones, a class of compounds renowned for their profound effects on the central nervous system.[3] These benzodiazepines are widely used as anxiolytics, anticonvulsants, and muscle relaxants.[3] The presence of both a nucleophilic amine and an amide in a specific arrangement within this compound allows for intramolecular cyclization reactions, providing efficient entry into this valuable therapeutic class.
References
- 1. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. irejournals.com [irejournals.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic data of "2-Amino-N-phenylacetamide" (¹H NMR, ¹³C NMR, IR, MS)
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this compound is not extensively available in public-domain literature, this guide synthesizes predicted data, spectroscopic principles, and comparative analysis with structurally related compounds to offer a robust analytical framework.
Introduction to this compound
This compound, with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , is a member of the phenylacetamide class of organic compounds.[1] Phenylacetamides are recognized for their diverse pharmacological and biological activities, serving as foundational structures in the development of various therapeutic agents.[2] The unique arrangement of an amino group and an N-phenylacetamide moiety suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development efforts.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene group, and a primary amine. Each of these functional groups will give rise to characteristic signals in the various spectra.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom framework within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the amine protons.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 8.0 - 8.5 | Singlet | 1H | Amide proton (NH) |
| ~ 3.4 | Singlet | 2H | Methylene protons (CH₂) |
| ~ 1.5 - 2.5 | Broad Singlet | 2H | Amine protons (NH₂) |
Expert Insights:
-
Aromatic Region: The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific electronic environment of each proton.
-
Amide Proton: The amide proton signal is typically a singlet and its chemical shift can be influenced by the solvent and concentration. In a related compound, N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide, the amide proton appears as a singlet at 10.22 ppm.[3]
-
Methylene Protons: The two protons of the methylene group adjacent to the carbonyl and amino groups are chemically equivalent and are therefore expected to appear as a singlet.
-
Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (C=O) |
| ~ 120 - 140 | Aromatic carbons (C₆H₅) |
| ~ 45 | Methylene carbon (CH₂) |
Expert Insights:
-
Carbonyl Carbon: The amide carbonyl carbon is characteristically deshielded and will appear at a downfield chemical shift, typically around 170 ppm. For the related compound 2-phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]
-
Aromatic Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.
-
Methylene Carbon: The methylene carbon, being attached to a nitrogen and a carbonyl group, will be found in the aliphatic region, expected around 45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-N bond vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1650 | Strong | C=O stretching (Amide I) |
| ~ 1550 | Strong | N-H bending (Amide II) |
Expert Insights:
-
N-H Stretching: The presence of both a primary amine and a secondary amide will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. The primary amine will typically show two bands due to symmetric and asymmetric stretching.
-
C=O Stretching: A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band). In a similar N-phenylacetamide derivative, this peak is observed at 1667 cm⁻¹.[3]
-
N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Expected MS Data:
| m/z (Mass-to-Charge Ratio) | Assignment |
| 150 | [M]⁺ (Molecular Ion) |
| 106 | [C₆H₅NHCO]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 44 | [CH₂NH₂]⁺ |
Expert Insights:
-
Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of the compound, which is 150.18 g/mol .[1]
-
Fragmentation Pattern: The fragmentation of this compound is likely to involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed structure.
Experimental Protocols
While specific experimental data for the title compound is limited, standard protocols for acquiring high-quality spectroscopic data are well-established.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols and workflow diagrams offer a practical framework for obtaining and interpreting high-quality spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
The Rising Therapeutic Potential of 2-Amino-N-phenylacetamide Derivatives: A Technical Guide
Abstract: The 2-Amino-N-phenylacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems. This technical guide provides an in-depth analysis of the significant biological activities exhibited by its derivatives, with a primary focus on their anticonvulsant, antimicrobial, and anticancer properties. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical moiety for the discovery of novel therapeutic agents.
Introduction: The this compound Core
The this compound structure, characterized by a central amide linkage flanked by a phenyl group and an amino-substituted carbon, serves as a versatile and synthetically accessible scaffold.[1] Its derivatives have garnered significant attention due to their diverse pharmacological profiles, which can be finely tuned through substitutions on the aromatic ring, the acetamide nitrogen, and the alpha-amino group.[1] This adaptability has led to the development of compounds with potential applications as anticonvulsants, antimicrobials, and anticancer agents, among others.[1][2]
A common and efficient synthetic route to these derivatives involves the acylation of a substituted aniline with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide) to form a 2-halo-N-phenylacetamide intermediate.[3][4] Subsequent nucleophilic substitution with a variety of primary or secondary amines yields the desired this compound derivatives.[4]
Representative Synthesis Workflow
Caption: General synthesis of this compound derivatives.
Anticonvulsant Activity
A significant body of research has highlighted the potential of this compound derivatives as novel anticonvulsant agents.[5][6] The amide moiety is a key structural feature present in several established antiepileptic drugs (AEDs), suggesting its importance for interacting with neurological targets.[5][7]
Proposed Mechanism of Action
The primary mechanism for many existing AEDs involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic inhibition.[8][9][10] Derivatives of this compound are hypothesized to act primarily by blocking voltage-gated sodium channels.[6][8] By stabilizing the inactive state of these channels, the compounds can limit the repetitive firing of neurons that characterizes seizure activity and prevent the spread of seizures throughout the brain.[8]
Caption: Proposed anticonvulsant mechanism via sodium channel blockade.
Structure-Activity Relationship (SAR) Insights
Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have provided valuable SAR data.[5]
| Compound ID | R (Anilide Moiety) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) |
| 12 | 3-Cl | 100 (at 0.5h) |
| 13 | 3-Cl | 100 (at 0.5h), 300 (at 4h) |
| 19 | 3-CF₃ | 300 (at 0.5h), 100 (at 4h) |
| 20 | 3-CF₃ | >300 (at 0.5h), 100 (at 4h) |
| 24 | 3-CF₃ | 100 (at 0.5h) |
Data synthesized from Kamil Kamiński et al. (2015).[5]
The data suggests that the nature and position of the substituent on the anilide (N-phenyl) ring are critical for activity.[5] Compounds with a 3-chloro (3-Cl) or 3-trifluoromethyl (3-CF₃) substituent demonstrated significant protection in the maximal electroshock (MES) seizure model.[5] Notably, some compounds showed a delayed onset but long duration of action, indicating favorable pharmacokinetic properties.[5]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[11][12][13]
Materials and Apparatus:
-
Male ICR-CD-1 mice (18-25 g)[14]
-
Electroconvulsive shock generator[14]
-
Corneal electrodes[14]
-
0.5% tetracaine ophthalmic solution[14]
-
Test compound and vehicle control (e.g., 0.5% methylcellulose in water)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before the experiment, with free access to food and water.[14]
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes or 4 hours) to allow for absorption and distribution.[5]
-
Electrode Application: Apply a single drop of 0.5% tetracaine solution to the eyes of the mouse to provide local anesthesia.[14]
-
Seizure Induction: Place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[14]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase.[14] An animal is considered "protected" if it does not exhibit this response.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.[14]
Antimicrobial Activity
Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens, making them attractive candidates for the development of new antibiotics.[4][15]
Proposed Mechanism of Action
While the exact mechanism is not fully elucidated, one proposed mode of action is the disruption of the bacterial cell membrane.[15] The lipophilic nature of the phenylacetamide core allows the molecule to intercalate into the lipid bilayer. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. A scanning electron microscopy (SEM) investigation of Xanthomonas oryzae pv. Oryzae (Xoo) treated with an active N-phenylacetamide derivative confirmed it could cause cell membrane rupture.[15]
Caption: Proposed antimicrobial mechanism via cell membrane disruption.
Quantitative Data Summary
The antibacterial activity of several 2-amino-N-(p-Chlorophenyl) acetamide derivatives was evaluated using the disc diffusion method.[4]
| Compound ID | Amine Moiety | S. aureus ATCC6538p | A. baumannii ATCC19606 | P. aeruginosa ATCC27853 |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | ||
| 5a | Butylamine | 12.5 | 13.0 | 12.0 |
| 5b | Octylamine | 13.5 | 32.0 | 23.5 |
| 5c | Piperidine | 13.5 | 13.5 | 12.0 |
| 5d | 3-Fluoroaniline | 23.5 | 12.0 | 12.0 |
Data from Jyun-Wei Chen et al. (2020).[4]
The results indicate that the nature of the amino group significantly influences antibacterial efficacy and spectrum. Compound 5b , with a long alkyl chain (octylamine), showed remarkable activity against A. baumannii and P. aeruginosa.[4] In contrast, compound 5d , incorporating an aromatic amine, displayed the highest activity against S. aureus.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18]
Materials and Reagents:
-
Sterile 96-well round-bottom microtiter plates[16]
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[19]
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Procedure:
-
Prepare Bacterial Inoculum: Culture the test strain in MHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in fresh MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]
-
Serial Dilution of Compound:
-
Add 100 µL of sterile MHB to all wells of the microtiter plate.[16]
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the wells in the first column.[16]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16]
-
Column 11 serves as the positive control (inoculum, no compound), and column 12 is the negative/sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[18]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection or by measuring the optical density (OD) with a plate reader.[17]
Anticancer Activity
The phenylacetamide scaffold is present in several molecules investigated for their anticancer properties.[1][20][21] Derivatives of this compound have shown promising cytotoxic effects against various human cancer cell lines.
Proposed Mechanism of Action
The anticancer activity of these derivatives is often linked to the induction of apoptosis. While the precise targets can vary, a plausible mechanism involves the inhibition of key survival pathways or the activation of pro-apoptotic proteins. This can lead to the activation of the caspase cascade, a family of proteases that execute the apoptotic program, resulting in characteristic morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation.
Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.[1]
Quantitative Data Summary
The in-vitro cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against prostate (PC3) and breast (MCF-7) cancer cell lines.
| Compound ID | R (Anilide Moiety) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2b | m-NO₂ | 52 | >100 |
| 2c | p-NO₂ | 80 | 100 |
| Imatinib (Ref.) | - | 40 | 98 |
Data synthesized from S. Al-Ghorbani et al. (2015).[21]
The presence of an electron-withdrawing nitro (NO₂) group on the anilide ring appears to be favorable for cytotoxicity, with compound 2b (meta-nitro) being the most active against the PC3 cell line.[21]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[22][23]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[24] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Perspectives
The this compound scaffold is a validated platform for the development of potent and diverse therapeutic agents. The derivatives have demonstrated significant anticonvulsant, antimicrobial, and anticancer activities in preclinical models. The synthetic tractability of the core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for each biological activity to facilitate rational drug design.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Broad-Spectrum Activity: Exploring the potential for developing single compounds with multiple activities, such as dual anticancer and antimicrobial agents.
The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a rich source of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. protocols.io [protocols.io]
- 20. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. atcc.org [atcc.org]
The Structure-Activity Relationship of 2-Amino-N-phenylacetamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatile 2-Amino-N-phenylacetamide Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a flexible acetamide linker and two modifiable phenyl rings, provide a rich canvas for synthetic chemists to explore and optimize biological activity. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutics with enhanced potency and selectivity.
This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of SAR but also detailed experimental protocols and mechanistic insights to facilitate further investigation in this promising area of drug discovery.
Anticonvulsant Activity: Modulating Neuronal Excitability
Derivatives of this compound have emerged as promising candidates for the treatment of epilepsy and other seizure-related disorders.[1] Their mechanism of action is often associated with the modulation of ion channels that play a critical role in regulating neuronal excitability.
Mechanism of Action: Targeting Slack Potassium Channels
A key molecular target for a class of this compound derivatives is the Slack (KCNT1) potassium channel, a sodium-activated potassium channel that is crucial for regulating the electrical activity in the central nervous system.[1] Gain-of-function mutations in the KCNT1 gene have been linked to severe forms of infantile epilepsy, making Slack channel inhibitors a rational therapeutic strategy.[2][3] These channels are composed of four subunits and are responsible for the afterhyperpolarization that follows repetitive neuronal firing, thus controlling the rate of action potentials.[2] By inhibiting these channels, this compound derivatives can reduce neuronal hyperexcitability, a hallmark of seizures.[1] The binding of these inhibitors to the channel prolongs the repolarization phase of the action potential, thereby decreasing the firing rate of neurons.[4]
References
- 1. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.unthsc.edu [experts.unthsc.edu]
- 4. Potassium channel blocker - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and History of Phenylacetamide Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of phenylacetamide compounds. From their early synthetic origins to their pivotal role in the development of anticonvulsant, and other CNS-active drugs, this paper traces the scientific journey of this remarkable chemical class. We will examine key synthetic methodologies, delve into the mechanistic insights that drove their development, and highlight the structure-activity relationships that have guided the design of potent and selective therapeutic agents. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the historical context and scientific principles that underpin the enduring importance of phenylacetamide compounds in modern pharmacology.
Introduction: The Phenylacetamide Core
Phenylacetamide, a simple organic compound characterized by a phenyl group attached to an acetamide moiety, has proven to be a remarkably versatile scaffold in drug discovery.[1][2][3] Its structural simplicity belies a rich chemical history and a profound impact on therapeutic medicine. The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide will navigate the historical milestones and scientific breakthroughs that have established phenylacetamides as a critical class of compounds in the pharmaceutical landscape.
Early Discovery and Synthesis
The history of phenylacetamide is intrinsically linked to the development of fundamental organic synthesis techniques in the 19th and early 20th centuries. One of the earliest and most enduring methods for synthesizing phenylacetamide is the hydrolysis of benzyl cyanide (phenylacetonitrile).[4][5][6][7] This reaction, typically carried out under acidic or basic conditions, provided a straightforward route to the core phenylacetamide structure.
Early synthetic explorations documented a variety of other methods, including the reaction of phenylacetic acid derivatives with ammonia and the amidation of ethyl phenylacetate.[4][5] These foundational synthetic routes were crucial in making phenylacetamide and its simple derivatives accessible for further study, laying the groundwork for their eventual investigation as biologically active molecules.
The Rise of Phenylacetamide Derivatives in Medicine
The therapeutic potential of the phenylacetamide scaffold began to be realized in the mid-20th century with the discovery of its anticonvulsant properties. This marked a significant turning point, shifting the focus from phenylacetamide as a simple organic building block to a lead structure for drug development.
The Anticonvulsant Breakthrough
Researchers investigating compounds with central nervous system (CNS) activity discovered that modifications to the phenylacetamide structure could yield potent anticonvulsant effects. This led to the development of a new class of antiepileptic drugs (AEDs).[8][9][10][11] Early research focused on substitutions at the α-carbon and the amide nitrogen, leading to the identification of key structural features required for anticonvulsant activity.[10][11]
Levetiracetam: A Paradigm Shift
A pivotal moment in the history of phenylacetamide-based drugs was the discovery of Levetiracetam in 1992.[12][13] Approved for medical use in the United States in 1999, Levetiracetam represented a significant departure from traditional AEDs.[12][14] Its discovery was unique as it did not emerge from the conventional screening models of the time.[14][15]
Table 1: Key Milestones in the Development of Levetiracetam
| Year | Milestone | Significance |
| 1992 | Discovery of Levetiracetam | Identified through screening in audiogenic seizure susceptible mice, demonstrating a novel mechanism of action.[12][13] |
| 1999 | FDA Approval | Approved as an add-on treatment for partial-onset seizures, becoming a widely prescribed AED.[12][14][16] |
| Post-1999 | Expanded Indications | Approved for various seizure types, including myoclonic and tonic-clonic seizures.[12] |
Mechanism of Action: Unraveling the Molecular Targets
A key aspect of the phenylacetamide story is the elucidation of their diverse mechanisms of action. Unlike classical AEDs that primarily target voltage-gated sodium channels or GABAergic systems, many phenylacetamide derivatives exhibit novel molecular targets.
The SV2A Connection: Levetiracetam's Unique Target
The exact mechanism of action for Levetiracetam remained elusive for some time. It was eventually discovered that Levetiracetam binds to the synaptic vesicle glycoprotein 2A (SV2A).[12][15][17] This protein is involved in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizures.[12] This discovery opened up a new avenue for the development of AEDs with a novel mechanism of action.
Diagram 1: Simplified Signaling Pathway of Levetiracetam
Caption: Levetiracetam binds to SV2A, modulating neurotransmitter release.
Broader Applications and Mechanisms
Beyond epilepsy, phenylacetamide derivatives have been investigated for a range of other therapeutic applications, including as anticancer and antidepressant agents.[18][19][20] For instance, some derivatives have shown cytotoxic effects against cancer cell lines, while others have demonstrated potential as modulators of mood and behavior.[18][19][20] Research has also explored their use as antibacterial and agricultural agents.[21][22][23] These diverse applications highlight the chemical tractability of the phenylacetamide scaffold and the potential for discovering novel biological activities through structural modification. For example, certain phenylacetamides have been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation and differentiation.[24]
Experimental Protocols: Synthesis and Characterization
The synthesis of phenylacetamide and its derivatives remains a fundamental practice in organic and medicinal chemistry. The following protocols provide a generalized overview of common synthetic and characterization methods.
General Synthesis of Phenylacetamide from Benzyl Cyanide
This protocol is based on the well-established acid-catalyzed hydrolysis of benzyl cyanide.[5][6]
Materials:
-
Benzyl cyanide
-
Concentrated hydrochloric acid
-
10% Sodium carbonate solution
-
Ice water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add benzyl cyanide and concentrated hydrochloric acid.[5]
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for approximately 30-60 minutes.[5][6] The heterogeneous mixture should become a homogeneous solution.
-
Precipitation: Cool the reaction mixture and slowly add cold water with continuous stirring to precipitate the crude phenylacetamide.[6]
-
Isolation: Filter the crude product and wash it with ice water.[6]
-
Purification: To remove any residual phenylacetic acid, the crude product can be washed with a 10% sodium carbonate solution, followed by another wash with ice water.[5][6]
-
Drying: Dry the purified phenylacetamide to obtain the final product.
Diagram 2: Experimental Workflow for Phenylacetamide Synthesis
Caption: A typical workflow for the synthesis and purification of phenylacetamide.
Characterization Techniques
To confirm the identity and purity of synthesized phenylacetamide compounds, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[25]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
-
Melting Point (MP) Analysis: The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.
Conclusion and Future Directions
The journey of phenylacetamide compounds from simple organic molecules to a diverse class of therapeutic agents is a testament to the power of medicinal chemistry. The discovery of their anticonvulsant properties, culminating in the development of groundbreaking drugs like Levetiracetam, has had a profound impact on the treatment of epilepsy. The ongoing exploration of phenylacetamide derivatives for other indications, such as cancer and depression, underscores the enduring potential of this versatile scaffold.
Future research in this area will likely focus on:
-
The design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
The exploration of new therapeutic applications based on a deeper understanding of their mechanisms of action.
-
The development of more efficient and sustainable synthetic methodologies.
The rich history and continued evolution of phenylacetamide research provide a strong foundation for future discoveries and the development of next-generation therapeutics.
References
- 1. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]
- 2. Benzeneacetamide | C8H9NO | CID 7680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Phenylacetic Acid [erowid.org]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levetiracetam - Wikipedia [en.wikipedia.org]
- 13. Brivaracetam: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levetiracetam: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levetiracetam: the first SV2A ligand for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of antiepileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Page loading... [wap.guidechem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
"2-Amino-N-phenylacetamide" and its potential for forming heterocyclic compounds
An In-depth Technical Guide to the Synthetic Versatility of 2-Amino-N-phenylacetamide in Heterocyclic Chemistry
Abstract
This technical guide provides an in-depth exploration of this compound, a versatile and highly functionalized chemical scaffold. We delve into its fundamental physicochemical properties, inherent reactivity, and, most critically, its significant potential as a precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this molecule for the construction of complex chemical architectures, including 1,4-benzodiazepines and quinoxalinones. Detailed mechanistic pathways, step-by-step experimental protocols, and data-driven analyses are presented to create a self-validating and authoritative resource for advanced chemical synthesis.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₈H₁₀N₂O, is a bifunctional organic compound featuring a primary amine and an N-phenyl-substituted amide group.[1][2] This unique arrangement of functional groups within a compact structure makes it an exceptionally valuable building block in synthetic organic chemistry. The primary amine offers a nucleophilic site for a wide array of transformations, while the amide linkage provides structural rigidity and a secondary reaction site.[3] Its strategic importance lies in its ability to undergo intramolecular cyclization reactions, providing a direct and efficient pathway to various nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals.[4][5]
The compound presents as a white or slightly reddish crystalline solid.[1] Its inherent reactivity is governed by the nucleophilicity of the primary amino group, which can readily participate in acylation, N-alkylation, and condensation reactions.[3] However, the most compelling application for drug development professionals is its role as a synthon for intramolecular cyclizations to generate heterocyclic systems.[3]
Physicochemical and Computed Properties
A comprehensive understanding of a starting material's properties is fundamental to designing robust synthetic protocols. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1][2][6] |
| Molecular Weight | 150.18 g/mol | [2][6] |
| Appearance | White or slightly reddish solid/crystals | [1] |
| Hydrogen Bond Donor Count | 2 | [1][6] |
| Hydrogen Bond Acceptor Count | 2 | [1][6] |
| Rotatable Bond Count | 2 | [1][6] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| CAS Number | 555-48-6 | [1][7] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay between its two key functional groups: the terminal primary amine (-NH₂) and the internal amide (-NH-C=O).
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 555-48-6 [chemicalbook.com]
Theoretical and Computational Approaches to Understanding 2-Amino-N-phenylacetamide: A Methodological Guide for Drug Discovery
Introduction: The Rising Significance of the Phenylacetamide Scaffold
2-Amino-N-phenylacetamide is a versatile bifunctional organic molecule that has garnered increasing attention within the medicinal chemistry landscape. Its structure, characterized by a central acetamide linker connecting a primary amino group and a phenyl ring, presents a unique scaffold for the synthesis of diverse chemical libraries. The inherent reactivity of the amino group, coupled with the aromatic nature of the phenyl ring, allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutic agents.[1] Derivatives of the broader phenylacetamide class have demonstrated a wide spectrum of biological activities, including antidepressant,[2][3] anti-inflammatory,[4] antibacterial, and anticancer properties.[5]
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structure-activity relationships (SAR) of this compound and its derivatives. By integrating quantum chemical calculations, molecular modeling, and simulation techniques, researchers can gain profound insights into the molecule's electronic properties, conformational landscape, and potential interactions with biological targets. This knowledge is instrumental in guiding the rational design of more potent, selective, and safer drug candidates.
Physicochemical and Spectroscopic Landscape
A thorough understanding of a molecule's fundamental properties is a prerequisite for any computational study. For this compound, experimental data, where available, serves as a crucial benchmark for validating theoretical models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |
| Appearance | White or slightly reddish crystals | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | --INVALID-LINK-- |
| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectroscopic data provides the experimental fingerprint of the molecule, which can be correlated with computationally predicted spectra to affirm the accuracy of the chosen theoretical methods.
Core Computational Methodologies: A Strategic Workflow
The investigation of this compound and its derivatives can be systematically approached through a multi-tiered computational workflow. This workflow is designed to progress from the fundamental electronic structure of the molecule to its dynamic behavior in a simulated biological environment.
Caption: A typical computational workflow for the investigation of this compound.
I. Quantum Chemical Calculations: Unveiling Intrinsic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the electronic structure and reactivity of this compound.
Protocol for DFT Calculations:
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set Selection: A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Geometry Optimization:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any constraints to locate the global minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions with biological targets.
-
II. Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, this can help identify potential biological targets and elucidate binding modes.
Protocol for Molecular Docking:
-
Target Selection and Preparation:
-
Identify a relevant biological target based on the known activities of phenylacetamide derivatives (e.g., monoamine oxidase A for antidepressant activity, cyclooxygenase for anti-inflammatory activity).[2][6]
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D conformer of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or known active site residues.
-
Utilize docking software such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.
-
The software will generate multiple binding poses ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.[2]
-
These interactions provide a structural basis for the molecule's activity and can guide further optimization.
-
Caption: A generalized workflow for molecular docking studies.
III. Molecular Dynamics Simulations: Capturing Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time.
Protocol for Molecular Dynamics Simulation:
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure for the ligand-protein complex.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket.
-
Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the protein and the flexibility of its residues.
-
Analyze the persistence of key intermolecular interactions identified in the docking study.
-
Perform binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to obtain a more accurate estimation of the binding affinity.
-
Structure-Activity Relationship (SAR) and Derivative Design
The insights gained from these computational studies are invaluable for establishing structure-activity relationships. For instance, computational analyses have shown that for some phenylacetamide derivatives, the presence of a methylene bridge between the aromatic ring and the acetamide nitrogen can contribute to higher activity.[2] Furthermore, the this compound moiety has been identified as having high ligand efficiency, making it an excellent fragment for structural modifications in drug design.[7][8][9]
Conclusion and Future Directions
Theoretical and computational studies provide a powerful and cost-effective framework for investigating the therapeutic potential of this compound and its derivatives. By systematically applying a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of the molecular properties that govern biological activity. This knowledge-driven approach facilitates the rational design of novel compounds with improved efficacy and safety profiles, ultimately accelerating the drug discovery and development process. Future studies should focus on building and validating predictive QSAR models for this class of compounds and exploring their potential against a wider range of biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Amino-N-phenylacetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Amino-N-phenylacetamide, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process designed for efficiency and scalability. It begins with the acylation of aniline to form the intermediate, 2-Chloro-N-phenylacetamide, followed by a nucleophilic substitution with ammonia to yield the final product. This guide emphasizes the causality behind experimental choices, incorporates self-validating quality control checkpoints, and is grounded in established chemical principles to ensure reproducibility and high purity of the final compound.
Introduction and Rationale
This compound and its derivatives are recognized for their diverse pharmacological activities, including potential antidepressant and antibacterial properties.[1] The core structure, featuring a primary amine and an amide linkage, provides versatile handles for further chemical modification.
The synthetic strategy outlined herein was chosen for its reliability and use of readily available starting materials. The two-step approach allows for the isolation and purification of a stable intermediate (2-Chloro-N-phenylacetamide), which simplifies the final purification process and minimizes side-product formation.
Causality of the Synthetic Route:
-
Step 1 (Acylation): The reaction between aniline and chloroacetyl chloride is a classic nucleophilic acyl substitution.[2][3] Aniline's nucleophilic amino group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Step 2 (Amination): The subsequent reaction with ammonia is a nucleophilic aliphatic substitution (SN2) reaction. The chlorine atom on the α-carbon of the acetamide intermediate is a good leaving group, readily displaced by the nucleophilic ammonia to form the desired primary amine.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
PART A: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
This first part details the acylation of aniline. The use of an ice bath during the addition of chloroacetyl chloride is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Aniline | C₆H₅NH₂ | 93.13 | 9.31 g (9.1 mL) | 0.10 |
| Chloroacetyl Chloride | ClCH₂COCl | 112.94 | 12.42 g (8.8 mL) | 0.11 |
| Pyridine | C₅H₅N | 79.10 | 8.70 g (8.9 mL) | 0.11 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | 100 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aniline (0.10 mol) and dichloromethane (150 mL). Begin stirring to ensure complete dissolution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Add pyridine (0.11 mol) to the cooled aniline solution. Separately, dissolve chloroacetyl chloride (0.11 mol) in 50 mL of DCM and add this solution to the dropping funnel.
-
Acylation Reaction: Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (pyridinium hydrochloride) will form.[2]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the aniline spot (visualized with ninhydrin or UV) indicates reaction completion.
-
Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (1 x 100 mL) to remove excess pyridine and aniline, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or an ethyl acetate/hexanes mixture to yield white, crystalline 2-Chloro-N-phenylacetamide.
PART B: Synthesis of this compound (Final Product)
This second part involves the displacement of the chloride with an amino group. A large excess of ammonia is used to minimize the formation of the di-alkylated byproduct.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 10.18 g | 0.06 |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | 150 mL | ~2.4 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-Chloro-N-phenylacetamide (0.06 mol) in ethanol (100 mL).
-
Ammonia Addition: To this solution, add concentrated ammonium hydroxide (150 mL) in a well-ventilated fume hood.
-
Amination Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC (Mobile phase: 9:1 DCM:Methanol). The disappearance of the starting material spot confirms the reaction is complete.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia. This will likely result in a slurry or solid.
-
Purification:
-
Add approximately 100 mL of cold deionized water to the residue and stir vigorously to break up any solids.
-
Collect the solid product by vacuum filtration, washing with two portions of cold water (2 x 30 mL).
-
The crude product can be further purified by recrystallization from a minimal amount of hot water or isopropanol to yield pure this compound as a solid.
-
Characterization and Quality Control
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.
| Analysis | Parameter | Expected Result |
| Melting Point | Range | Literature value is typically around 132-135 °C. A sharp melting range indicates high purity.[4] |
| ¹H NMR | Chemical Shifts & Integration | Peaks corresponding to aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) and amide (-NH-) protons with correct integration ratios. |
| ¹³C NMR | Chemical Shifts | Signals for the carbonyl carbon, aromatic carbons, and the aliphatic methylene carbon. |
| FT-IR | Key Stretches (cm⁻¹) | N-H stretches (amine and amide, ~3200-3400), C=O stretch (amide, ~1650-1680), and N-H bend (amide, ~1550). |
| Mass Spec (MS) | Molecular Ion Peak [M+H]⁺ | Expected m/z = 151.08 |
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.[3]
-
Chloroacetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable, harmful if swallowed or inhaled.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Analytical methods for the characterization of "2-Amino-N-phenylacetamide"
An Application Note for Drug Development Professionals
Comprehensive Analytical Characterization of 2-Amino-N-phenylacetamide
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound (C₈H₁₀N₂O). As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, rigorous analytical control is imperative. This guide outlines field-proven protocols for identity, purity, and structural confirmation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for their specific applications.
Introduction and Physicochemical Profile
This compound, also known as N-phenylglycinamide, is an organic compound featuring a primary amine and an amide functional group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and a potential process-related impurity or degradant in active pharmaceutical ingredients (APIs). Therefore, validated and robust analytical methods are critical for quality control in drug development and manufacturing.
The primary objective of this guide is to provide a suite of orthogonal analytical techniques to ensure the unambiguous identification and purity assessment of this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 555-48-6 | [2] |
| Appearance | Solid (typical) | |
| SMILES | O=C(CN)NC1=CC=CC=C1 | |
| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N |
Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the premier technique for purity analysis of moderately polar compounds like this compound. The phenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, while the amino and amide groups ensure adequate solubility in common aqueous-organic mobile phases. UV detection is highly effective due to the strong chromophore of the benzene ring. This method is ideal for quantifying the analyte and detecting potential impurities from synthesis or degradation. A similar approach has been shown to be effective for related N-phenylacetamide derivatives[3].
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Inject 5 µL of the sample solution.
-
Run the analysis according to the parameters in Table 2.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For quantitative analysis, use a calibration curve prepared from certified reference standards.
-
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | For Mass-Spec compatibility and to ensure protonation of the primary amine for better peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MeCN) | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures that impurities with a wide range of polarities can be detected and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | The phenyl ring provides strong absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. Due to the polarity and hydrogen-bonding capacity of the primary amine and amide groups, direct analysis of this compound can result in poor peak shape and column adsorption. Derivatization is therefore highly recommended to increase volatility and thermal stability. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for amino compounds, replacing active hydrogens with less polar trimethylsilyl (TMS) groups.[4]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Place ~0.5 mg of the sample in a 2 mL GC vial.
-
Add 200 µL of Acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.[4]
-
Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: Use a standard GC-MS system.
-
Chromatographic & Spectrometric Conditions:
-
Inject 1 µL of the derivatized sample in split mode (e.g., 20:1 split ratio).
-
Run the analysis according to the parameters in Table 3.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte.
-
Compare the resulting mass spectrum with a reference library (e.g., NIST) for identity confirmation. The mass spectrum provides a molecular fingerprint for the compound.[5]
-
Table 3: Recommended GC-MS Parameters
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp is essential for separating the analyte from solvent and any byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-550 | Covers the expected mass of the derivatized molecule and its fragments. |
Structural Elucidation by Spectroscopic Methods
While chromatography assesses purity, spectroscopy provides definitive structural confirmation.
Caption: Orthogonal workflow for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, DMSO-d₆ is an excellent solvent choice as it prevents the rapid exchange of the amine (-NH₂) and amide (-NH-) protons, allowing them to be observed as distinct signals. The expected chemical shifts are well-defined for the aromatic and aliphatic regions.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Amide NH | ~9.5-10.5 (singlet, 1H) | - | Amide protons are deshielded and appear far downfield. |
| Aromatic CH | ~7.0-7.6 (multiplet, 5H) | ~120-140 | Protons and carbons of the phenyl ring. |
| Methylene CH ₂ | ~3.5-4.0 (singlet, 2H) | ~45-55 | Methylene group adjacent to the amine and carbonyl. |
| Amine NH ₂ | ~2.5-3.5 (broad singlet, 2H) | - | Primary amine protons, often broad due to exchange. |
| Carbonyl C =O | - | ~170-175 | Characteristic chemical shift for an amide carbonyl carbon.[6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of this compound will be dominated by characteristic vibrations of the amide and amine groups. The use of a KBr pellet is a standard method for analyzing solid samples.[1]
Experimental Protocol: FTIR using KBr Pellet
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, powdered Potassium Bromide (KBr).
-
Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | N-H (Amine & Amide) | Stretching (often two bands for primary amine) |
| 3100-3000 | Aromatic C-H | Stretching |
| 1680-1640 | C=O (Amide I) | Stretching |
| 1600-1500 | N-H (Amide II) & Aromatic C=C | Bending & Ring Stretching |
| 1400-1200 | C-N | Stretching |
graphdict { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Start:\nAnalytical Problem", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Is the sample pure?", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Identity [label="What is the structure?", shape=ellipse, style=filled, fillcolor="#FBBC05"];
HPLC_GC [label="HPLC / GC-MS\n(Separation Science)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectroscopy [label="NMR / FTIR / MS\n(Spectroscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Result_Purity [label="Result:\nPurity Level (%) &\nImpurity Profile", shape=box, style=filled, fillcolor="#F1F3F4"]; Result_Identity [label="Result:\nConfirmed Molecular\nStructure", shape=box, style=filled, fillcolor="#F1F3F4"];
Start -> Purity; Start -> Identity;
Purity -> HPLC_GC; Identity -> Spectroscopy;
HPLC_GC -> Result_Purity; Spectroscopy -> Result_Identity; }
Caption: Logic map of analytical question to technique.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatography (HPLC, GC-MS) for purity assessment and definitive spectroscopic techniques (NMR, FTIR) for structural confirmation provides a self-validating system essential for regulatory compliance and quality assurance in the pharmaceutical industry. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to achieve comprehensive and reliable characterization of this important chemical entity.
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. benchchem.com [benchchem.com]
- 7. irejournals.com [irejournals.com]
Application Notes & Protocols: The 2-Amino-N-phenylacetamide Scaffold in Anticancer Drug Discovery
Introduction: Unlocking New Therapeutic Avenues
The relentless challenge of cancer, compounded by issues of drug resistance and adverse side effects of current chemotherapeutics, necessitates a continuous search for novel and more effective anticancer agents.[1][2][3] In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for the development of new drugs. The phenylacetamide core is one such scaffold, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
This technical guide focuses on the strategic application of a specific derivative, 2-Amino-N-phenylacetamide , as a foundational structure in the discovery of new anticancer drug candidates. While the parent compound itself is not extensively documented as a therapeutic, its true value lies in its potential as a versatile building block.[5][6] The presence of a reactive ortho-amino group on one of the phenyl rings provides a crucial handle for synthetic chemists to generate diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.[5][7] This document provides a comprehensive overview of the rationale, synthesis, and in vitro evaluation of compounds derived from this promising scaffold.
Part I: The this compound Scaffold: Rationale and Potential Mechanisms
The this compound structure combines the rigidity of two aromatic rings with the flexibility of an acetamide linker, a common feature in many biologically active molecules. The strategic placement of the amino group at the ortho position is key, allowing for intramolecular interactions and serving as a prime site for further chemical elaboration.
Plausible Anticancer Mechanisms:
While the precise mechanism of action can vary significantly with each derivative, the broader class of phenylacetamides has been shown to exert anticancer effects through several pathways. The ability of many chemotherapeutic agents to induce programmed cell death, or apoptosis, is a cornerstone of their efficacy.[1][2] Phenylacetamide derivatives have been shown to trigger this process in various cancer cell lines.[1][2] Furthermore, dysregulation of protein kinases is a hallmark of many cancers, making kinase inhibition a major focus of modern oncology.[8][9] The phenylacetamide scaffold is well-suited for the design of kinase inhibitors.[10]
Caption: Potential mechanisms of action for this compound derivatives.
Part II: Synthesis and Characterization
A robust and efficient synthetic route is paramount for generating a library of compounds for screening. The most direct method for synthesizing the core scaffold is through the acylation of o-phenylenediamine with phenylacetyl chloride.[5]
Protocol 1: Synthesis of N-(2-aminophenyl)-2-phenylacetamide
This protocol outlines a standard laboratory procedure. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
o-Phenylenediamine
-
Phenylacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel.
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes with vigorous stirring. The base (TEA) is crucial here to neutralize the HCl byproduct, preventing protonation of the amine nucleophile.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (phenylacetyl chloride) indicates completion.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), deionized water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[5]
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to ensure it matches the expected structure.[5]
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 9. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Application Note: Leveraging 2-Amino-N-phenylacetamide for the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 2-Amino-N-phenylacetamide scaffold has emerged as a promising starting point for the synthesis of new compounds with significant antimicrobial properties. This guide provides an in-depth exploration of the synthetic routes to derivatize this core structure, detailed protocols for antimicrobial activity screening, and an analysis of the structure-activity relationships that govern the efficacy of these compounds. By understanding the causality behind experimental choices, researchers can rationally design and synthesize the next generation of antimicrobial drugs.
Introduction: The this compound Scaffold as a Privileged Structure
Phenylacetamide and its derivatives are a versatile class of organic compounds with a broad spectrum of documented biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial effects[1]. The core structure, characterized by an amide linkage and a phenyl group, serves as a valuable scaffold in medicinal chemistry[1]. The presence of an amino group and the N-phenylacetamide moiety in "this compound" offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. This chemical tractability, combined with the inherent biological activity of the parent structure, makes it a "privileged scaffold" in the quest for new antimicrobial agents.
Derivatives of this scaffold have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The research highlighted in this application note focuses on the synthetic strategies to harness the potential of this scaffold and the methodologies to evaluate the resulting compounds' antimicrobial efficacy.
Synthetic Strategies for Derivatization
A common and effective strategy for generating a library of antimicrobial candidates from a this compound precursor involves a two-step process: haloacetylation followed by nucleophilic substitution. This approach allows for the introduction of diverse functionalities, which is key to tuning the antimicrobial activity and selectivity of the final compounds.
General Synthesis Workflow
The synthesis typically begins with a substituted aniline, which is first reacted with a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) to form an N-phenyl-2-haloacetamide intermediate. This intermediate is then reacted with a variety of primary or secondary amines to yield the final this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocol: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives
This protocol is adapted from the work of Wu et al. (2020) and serves as a representative example for the synthesis of this class of compounds.
Step 1: Synthesis of 2-Bromo-N-(p-chlorophenyl)acetamide (Intermediate 3)
-
Reactants: 4-Chloroaniline and Bromoacetyl bromide.
-
Procedure:
-
Dissolve 4-Chloroaniline in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add Bromoacetyl bromide dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-bromo-N-(p-chlorophenyl)acetamide can be purified by recrystallization.
-
Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry[2].
-
Step 2: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives (Final Products 5a-d)
-
Reactants: 2-Bromo-N-(p-chlorophenyl)acetamide (Intermediate 3) and various amines (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline).
-
Procedure:
-
Dissolve the intermediate 3 in dichloromethane.
-
Add a saturated solution of potassium carbonate, followed by the desired amine.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-amino-N-(p-chlorophenyl)acetamide derivatives by column chromatography or recrystallization.
-
Characterize the final products using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures[2].
-
Evaluation of Antimicrobial Activity
The disc diffusion method is a widely used and standardized technique for the preliminary screening of antimicrobial activity[2].
Protocol: Disc Diffusion Assay
-
Materials:
-
Test compounds (dissolved in a suitable solvent like ethyl acetate to a known concentration, e.g., 0.1 g/mL).
-
Sterile paper discs (6 mm in diameter).
-
Cation-adjusted Mueller Hinton agar plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii).
-
Positive control (e.g., tetracycline, streptomycin).
-
Negative control (solvent used to dissolve the test compounds).
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of the Mueller Hinton agar plates.
-
Impregnate the sterile paper discs with a defined volume (e.g., 30 µL) of the test compound solutions, the positive control, and the negative control.
-
Carefully place the impregnated discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 12-16 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
-
Data Presentation: Antimicrobial Activity of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives
The following table summarizes the antibacterial activity of synthesized derivatives against various microorganisms, as reported by Wu et al. (2020)[2].
| Compound | Test Organism | Zone of Inhibition (mm) |
| 5a (Butylamine derivative) | Acinetobacter baumannii ATCC19606 | 15.5 |
| Pseudomonas aeruginosa ATCC27853 | 12.5 | |
| Pseudomonas aeruginosa ATCC29260 | 14.5 | |
| Staphylococcus aureus ATCC6538p | 20.5 | |
| 5b (Octylamine derivative) | Acinetobacter baumannii ATCC19606 | 18.5 |
| Pseudomonas aeruginosa ATCC27853 | 14.5 | |
| Pseudomonas aeruginosa ATCC29260 | 16.5 | |
| Staphylococcus aureus ATCC6538p | 22.5 | |
| 5c (Piperidine derivative) | Acinetobacter baumannii ATCC19606 | 19.5 |
| Pseudomonas aeruginosa ATCC27853 | 15.5 | |
| Pseudomonas aeruginosa ATCC29260 | 18.5 | |
| Staphylococcus aureus ATCC6538p | 23.5 | |
| 5d (3-Fluoroaniline derivative) | Acinetobacter baumannii ATCC19606 | 14.5 |
| Pseudomonas aeruginosa ATCC27853 | 11.5 | |
| Pseudomonas aeruginosa ATCC29260 | 13.5 | |
| Staphylococcus aureus ATCC6538p | 19.5 | |
| Tetracycline (Positive Control) | Acinetobacter baumannii ATCC19606 | 25.0 |
| Pseudomonas aeruginosa ATCC27853 | 20.0 | |
| Pseudomonas aeruginosa ATCC29260 | 22.0 | |
| Staphylococcus aureus ATCC6538p | 30.0 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of this compound derivatives is highly dependent on the nature of the substituents.
References
Application Notes and Protocols for the Pharmacological Characterization of 2-Amino-N-phenylacetamide Derivatives: A Focus on Safinamide
An in-depth guide for researchers, scientists, and drug development professionals.
The 2-amino-N-phenylacetamide scaffold is a versatile chemical structure that has given rise to a number of pharmacologically active agents, particularly those targeting the central nervous system. Derivatives of this class have shown promise as anticonvulsants and are being investigated for a range of neurological disorders.[1][2][3] A prominent example that has reached clinical use is Safinamide, an orally administered α-aminoamide derivative.[4] Safinamide is distinguished by its dual mechanism of action, which involves both dopaminergic and non-dopaminergic (glutamatergic) pathways, making it a valuable adjunctive therapy in the management of Parkinson's disease.[4][5][6][7]
This guide provides a detailed overview of the key pharmacological characteristics of this compound derivatives, using Safinamide as a primary exemplar. It offers insights into its mechanisms of action and provides detailed protocols for the in vitro characterization of similar compounds.
Part 1: Unraveling the Dual Mechanism of Action
Safinamide's therapeutic efficacy stems from its ability to modulate two critical neurotransmitter systems: the dopaminergic and the glutamatergic systems. This dual action allows it to address both motor and non-motor symptoms associated with Parkinson's disease.[7]
Dopaminergic Pathway Modulation: MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that is responsible for the catabolism of monoamine neurotransmitters, with a particular affinity for dopamine in the human brain.[4][8][9] By breaking down dopamine, MAO-B reduces its availability in the synaptic cleft. In Parkinson's disease, where dopaminergic neurons are progressively lost, preserving existing dopamine levels is a critical therapeutic strategy.[6]
Safinamide acts as a potent, highly selective, and reversible inhibitor of MAO-B.[6][10][11] Unlike irreversible inhibitors, its reversible action may contribute to a favorable safety profile.[12] This inhibition leads to decreased dopamine degradation, thereby increasing dopamine concentrations in the striatum and enhancing dopaminergic activity.[11]
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Safinamide in the treatment pathway of Parkinson’s Disease: a European Delphi Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 7. vjneurology.com [vjneurology.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safinamide Monograph for Professionals - Drugs.com [drugs.com]
- 12. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of 2-Amino-N-phenylacetamide
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of 2-Amino-N-phenylacetamide (also known as N-phenylglycinamide). This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds and fine chemicals. The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. Detection is performed via UV spectrophotometry. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system through rigorous system suitability testing to ensure data integrity and trustworthiness.
Introduction and Scientific Rationale
This compound is an aromatic amide containing both a primary amine and a phenyl group.[1] Its accurate quantification is critical for monitoring reaction kinetics, assessing product purity, and ensuring the safety and efficacy of final pharmaceutical products. The structural characteristics of the molecule—specifically the hydrophobic phenyl ring and the basic amino group—make reversed-phase HPLC an ideal analytical technique.[2][3]
Principle of Separation: The methodology is founded on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are necessary for interacting with the phenyl ring of the analyte. This interaction is the primary mechanism for retention.[4]
-
Mobile Phase Strategy: A gradient mixture of acetonitrile and water provides the necessary polarity range to elute the analyte and any potential impurities with varying hydrophobicities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
pH Control and Peak Shape: The inclusion of 0.1% formic acid in the mobile phase is a critical choice driven by the presence of the primary amine. At an acidic pH (typically < 4), the amino group is protonated (-NH₃⁺). This protonation prevents the uncharged amine from interacting with residual, acidic silanol groups on the silica backbone of the HPLC column. Such secondary interactions are a common cause of significant peak tailing for basic compounds. By ensuring the analyte carries a consistent positive charge, we achieve sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.[5][6]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of this compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector. |
| Analytical Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column). |
| Data Acquisition | Agilent OpenLab CDS Software or equivalent. |
| Solvents & Reagents | Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm). |
| Reference Standard | This compound (≥98% purity). |
| Labware | Volumetric flasks, analytical balance, autosampler vials with septa, 0.45 µm syringe filters (PTFE or Nylon). |
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for ease of reference.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (Note: Verify optimal wavelength via UV scan of standard) |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
Diluent Preparation:
-
Prepare a mixture of 50:50 (v/v) Acetonitrile and Water to be used as the diluent for all standard and sample preparations. This ensures solvent compatibility with the initial mobile phase conditions and prevents peak distortion.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.
Sample Preparation:
-
Accurately weigh an amount of the sample material expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Analytical Workflow and Data Management
The following diagram illustrates the logical flow of the analytical procedure, from initial sample handling to final data reporting.
Caption: End-to-end workflow for the HPLC analysis of this compound.
System Trustworthiness: Validation and Suitability
To ensure the reliability and accuracy of the results generated by this method, a system suitability test (SST) must be performed before the analysis of any samples. This validates that the chromatographic system is performing adequately for the intended analysis.
Procedure:
-
Inject the Working Standard Solution (100 µg/mL) five consecutive times.
-
Calculate the parameters listed in the table below using the resulting chromatograms.
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate peak integration. |
| Theoretical Plates (N) | N > 2000 | Indicates high column efficiency and good separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for Peak Area | Demonstrates the precision and reproducibility of the autosampler and detector. |
If any of the SST criteria are not met, the instrument must be investigated and the issue rectified before proceeding with sample analysis. Common troubleshooting steps include checking for leaks, ensuring proper mobile phase degassing, or replacing the column if it has degraded.
Expected Results and Discussion
Under the specified conditions, this compound should elute as a sharp, symmetrical peak with an approximate retention time of 4-6 minutes. The exact retention time may vary depending on the specific column batch and HPLC system condition. A representative chromatogram would show a well-resolved peak for the analyte, baseline-separated from any solvent front disturbances or potential impurities. The use of a gradient ensures that more hydrophobic impurities are eluted from the column before the run concludes, preventing carryover into subsequent injections.
Conclusion
The HPLC method described provides a precise, accurate, and robust tool for the quantitative analysis of this compound. The logical selection of a C18 column, a buffered mobile phase, and gradient elution is grounded in the physicochemical properties of the analyte. The integrated system suitability protocol ensures that the method operates as a self-validating system, delivering trustworthy data for critical applications in pharmaceutical development and quality control.
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
Thin-layer chromatography (TLC) for monitoring "2-Amino-N-phenylacetamide" synthesis
An Application Note on the Thin-Layer Chromatography (TLC) Monitoring of 2-Amino-N-phenylacetamide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of N-aryl acetamides is a cornerstone reaction in medicinal and materials chemistry. This compound, a derivative of interest, is typically synthesized in a multi-step process that requires careful monitoring to ensure reaction completion and maximize yield. This application note provides a detailed, field-tested protocol for the use of thin-layer chromatography (TLC) as a rapid, efficient, and economical method to monitor the synthesis, specifically focusing on the initial acylation step—the conversion of aniline to 2-chloro-N-phenylacetamide—and the subsequent amination to yield the final product. We will delve into the causality behind procedural choices, from mobile phase selection to visualization techniques, to provide researchers with a robust and self-validating analytical system.
Introduction: The Rationale for Reaction Monitoring
The synthesis of this compound typically proceeds via a two-step pathway: (1) the N-acylation of a primary aromatic amine (aniline) with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide, followed by (2) nucleophilic substitution of the chloride with an amino group[1][2][3]. Each step presents a risk of incomplete conversion or the formation of side products. Therefore, real-time reaction monitoring is not merely a procedural formality but a critical component of process control and optimization[4][5].
Thin-layer chromatography (TLC) is an indispensable tool for this purpose. It leverages the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system)[6][7]. The polarity of the molecules dictates their migration distance on the TLC plate; less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. In this synthesis, the starting material (aniline), the intermediate, and the final product possess distinct polarities, enabling their clear separation and visualization on a TLC plate.
Reaction Scheme:
-
Step 1: Chloroacetylation of Aniline Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl
-
Step 2: Amination 2-Chloro-N-phenylacetamide + NH₃ → this compound + NH₄Cl
This guide provides a comprehensive protocol to track the consumption of starting materials and the formation of products for both steps, ensuring chemists can make informed decisions about reaction progression, endpoint, and workup procedures.
Principle of TLC Separation for this Synthesis
The success of TLC monitoring hinges on the significant polarity differences between the key compounds involved:
-
Aniline (Starting Material - Step 1): A primary aromatic amine, aniline is a relatively polar molecule due to the N-H bonds capable of hydrogen bonding. It adheres moderately to the silica gel stationary phase.
-
2-Chloro-N-phenylacetamide (Intermediate/Product - Step 1): The conversion of the primary amine to a secondary amide masks the basicity and reduces the hydrogen-bonding capability of the nitrogen atom. This results in a significant decrease in polarity compared to aniline. Consequently, it will travel much further up the TLC plate.
-
This compound (Final Product - Step 2): The introduction of a primary amino group (-NH₂) adds a highly polar, hydrogen-bonding functional group back into the molecule. This makes the final product significantly more polar than the chloro-intermediate and often more polar than the starting aniline, causing it to have the lowest Rf value among the three.
This predictable difference in polarity is the foundation upon which this analytical protocol is built.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator allows for visualization under UV light at 254 nm[8].
-
Mobile Phase Solvents (Eluent):
-
Ethyl Acetate (EtOAc), HPLC Grade
-
n-Hexane, HPLC Grade
-
-
Visualization Reagents:
-
Potassium Permanganate (KMnO₄) Stain:
-
Solution: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH (aq), dissolved in 200 mL water. This is a general oxidative stain effective for most organic compounds[9].
-
-
Ninhydrin Stain:
-
-
Apparatus:
-
Glass TLC developing chamber with a lid
-
Micropipette or glass capillary tubes for spotting
-
Pencil
-
Ruler
-
UV Lamp (254 nm)
-
Heat gun or hot plate
-
Forceps
-
Fume hood
-
Detailed Experimental Protocol
This protocol is designed as a self-validating system, employing co-spotting to eliminate ambiguity in spot identification.
Part A: Mobile Phase Preparation
The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) allows for fine-tuning of the eluting power[7][12].
-
Action: Prepare a 7:3 (v/v) mixture of Hexane:Ethyl Acetate in a beaker. For example, mix 70 mL of Hexane with 30 mL of Ethyl Acetate.
-
Causality: This ratio provides a moderately polar mobile phase suitable for separating the aromatic amines and amides in this reaction. The polarity can be increased (e.g., 1:1 Hexane:EtOAc) if compounds are not moving sufficiently off the baseline, or decreased if they are running too close to the solvent front[7].
-
Procedure: Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor, which ensures even development. Close the lid and let it equilibrate for at least 10 minutes.
Part B: TLC Plate Preparation and Spotting
Proper spotting is essential for clean chromatography. Co-spotting is a powerful technique to confirm the identity of spots in the reaction mixture lane.
-
Prepare the Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
Prepare Samples:
-
Starting Material (S): Dissolve a tiny amount of the starting material (e.g., aniline for Step 1) in a few drops of a volatile solvent like EtOAc.
-
Reaction Mixture (R): Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dilute it in a vial with 5-10 drops of EtOAc.
-
-
Spot the Plate:
-
Lane S: Using a clean capillary tube, touch it to the starting material solution and then briefly and gently touch it to the 'S' mark on the baseline. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.
-
Lane R: With a new capillary tube, apply a spot of the diluted reaction mixture onto the 'R' mark.
-
Lane C (Co-spot): First, apply a spot of the starting material solution onto the 'C' mark. Then, without changing capillaries, carefully spot the diluted reaction mixture directly on top of the starting material spot.
-
Allow the solvent from the spots to evaporate completely before development.
-
Part C: Plate Development
-
Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.
-
Development: Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the final position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Part D: Visualization and Analysis
Visualization is performed in a specific sequence, from non-destructive to destructive methods.
-
UV Visualization (Non-destructive):
-
Place the dried plate under a UV lamp (254 nm).
-
Aromatic compounds like aniline and the N-phenylacetamide products will absorb UV light and appear as dark purple/blue spots against the fluorescent green background of the plate[8].
-
Gently circle any visible spots with a pencil.
-
-
Potassium Permanganate (KMnO₄) Staining (Destructive):
-
Quickly dip the plate into the KMnO₄ stain solution using forceps, or spray the plate evenly with the stain.
-
Compounds that can be oxidized (most organic molecules) will appear as yellow-to-brown spots on a purple background[9]. This is a universal stain that helps visualize any compounds not visible under UV.
-
Gently warm the plate with a heat gun to accelerate development.
-
-
Ninhydrin Staining (Specific for Amines):
-
On a separate TLC plate developed at the same time, use the ninhydrin stain.
-
Dip or spray the plate and heat it carefully with a heat gun.
-
Primary amines (like aniline and the final product) will react to form a characteristic purple or pink spot (Ruhemann's purple)[10]. Secondary amines may appear as yellow-orange spots. Amides (like the intermediate) will not react. This provides definitive evidence for the presence or absence of the starting material and final product.
-
Results and Interpretation
The progress of the reaction is determined by observing the relative intensity of the spots over time.
-
Rf Calculation: The Retention Factor (Rf) is a key metric. It is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitoring Step 1 (Aniline → 2-Chloro-N-phenylacetamide):
-
Aniline (Starting Material): Will have a low-to-moderate Rf value. It will be visible under UV, stain with Ninhydrin (purple), and with KMnO₄.
-
2-Chloro-N-phenylacetamide (Product): Being less polar, it will have a significantly higher Rf value than aniline. It will be visible under UV and stain with KMnO₄, but will not react with the Ninhydrin stain.
-
Reaction Progress: As the reaction proceeds, the aniline spot in the 'R' lane will diminish in intensity, while the product spot will appear and grow stronger. The reaction is complete when the aniline spot is no longer visible in the 'R' lane. The co-spot lane 'C' helps confirm that the lower spot in the 'R' lane is indeed unreacted aniline.
-
-
Monitoring Step 2 (Intermediate → this compound):
-
2-Chloro-N-phenylacetamide (Starting Material): High Rf value, UV active, Ninhydrin negative.
-
This compound (Product): Due to the primary amine, this product will be very polar and have a very low Rf value, likely lower than the initial aniline. It will be UV active and will stain intensely purple with Ninhydrin.
-
Reaction Progress: The high-Rf intermediate spot will fade, and a new, low-Rf spot will appear and intensify. Completion is marked by the disappearance of the intermediate spot.
-
Table 1: Expected Rf Values and Visualization Characteristics
| Compound | Expected Rf Range* | UV (254 nm) | KMnO₄ Stain | Ninhydrin Stain |
| Aniline | 0.3 - 0.4 | Yes | Yes | Purple/Pink |
| 2-Chloro-N-phenylacetamide | 0.6 - 0.7 | Yes | Yes | No Color |
| This compound | 0.1 - 0.2 | Yes | Yes | Purple/Pink |
*Note: Rf values are highly dependent on the exact TLC plate, solvent mixture, and environmental conditions. These are representative values for a 7:3 Hexane:EtOAc system for illustrative purposes.
Visual Workflow and Troubleshooting
TLC Monitoring Workflow Diagram
Caption: A logical workflow for monitoring reaction progress using TLC.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Spots are streaking vertically | Sample is too concentrated; compound is very acidic/basic. | Dilute the sample more before spotting. Add a small amount of acid (acetic) or base (triethylamine) to the eluent. |
| All spots remain on the baseline | Mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of Ethyl Acetate (e.g., try 1:1 Hexane:EtOAc). |
| All spots run to the solvent front | Mobile phase is too polar. | Decrease the polarity by increasing the proportion of Hexane (e.g., try 9:1 Hexane:EtOAc). |
| No spots visible under UV | Compounds are not UV-active. | Rely on destructive visualization methods like KMnO₄ or other appropriate stains. |
| Spots are very large/diffuse | Spotting was too slow or spot was too large. | Apply the sample in smaller increments, allowing the solvent to dry between applications. Use a smaller capillary. |
References
- 1. irejournals.com [irejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. epfl.ch [epfl.ch]
- 11. reddit.com [reddit.com]
- 12. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: In Vitro Antibacterial Activity Testing of "2-Amino-N-phenylacetamide" Compounds
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial properties. Among the promising scaffolds, N-phenylacetamide derivatives have garnered significant interest for their diverse pharmacological activities.[1][2] Specifically, compounds based on the "2-Amino-N-phenylacetamide" core are being explored as potential antibacterial agents.[1][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the initial in vitro evaluation of the antibacterial activity of "this compound" compounds. Our focus is on establishing robust, reproducible methodologies that adhere to internationally recognized standards, ensuring the generation of high-integrity data crucial for advancing novel compounds through the discovery pipeline.
Foundational Principles: Standardization in Antimicrobial Susceptibility Testing (AST)
The cornerstone of reliable antibacterial testing is standardization. Without it, results are neither comparable nor reproducible. The two leading authorities that provide globally recognized guidelines are the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[4][5][6][7][8][9] Adherence to their principles is paramount for generating data that is universally understood and accepted.
The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] This quantitative measure is the gold standard for assessing the potency of a potential new antibiotic.
Core Methodology I: Agar Disk Diffusion (Kirby-Bauer Test) for Primary Screening
The disk diffusion method is a valuable, widely used qualitative or semi-quantitative technique for initial screening.[12][13] It rapidly assesses whether a compound possesses antibacterial activity against a panel of test organisms.
Principle of Action
A paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[13][14] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Causality Behind Experimental Choices
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium because it has good reproducibility, does not inhibit common antibacterial agents like sulfonamides, and supports the growth of most non-fastidious pathogens.[12][15]
-
Inoculum Density: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL) is critical.[12] A lower density may overestimate efficacy (larger zones), while a higher density can lead to false resistance (smaller or no zones).
-
Agar Depth: A uniform agar depth of 4 mm is specified to ensure that the vertical and lateral diffusion of the compound is consistent from plate to plate.[15]
Detailed Protocol: Agar Disk Diffusion
-
Inoculum Preparation:
-
From a pure, overnight culture plate, select 3-4 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or using a nephelometer.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[14]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° each time to ensure a uniform lawn of growth.[12]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Compound Application:
-
Prepare stock solutions of the "this compound" compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Aseptically impregnate sterile paper disks (6 mm diameter) with a defined volume (e.g., 20 µL) of the test compound solution to achieve a specific concentration per disk (e.g., 30 µ g/disk ).
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure disks are spaced at least 24 mm apart from each other and from the edge of the plate.[13][15]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Controls:
-
Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compounds. This should show no zone of inhibition.
-
Positive Control: A disk of a known, commercially available antibiotic (e.g., Gentamicin 10 µg, Tetracycline 30 µg) to validate the test system.
-
-
Incubation:
-
Within 15 minutes of placing the disks, invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.
-
Record the measurements as shown in the data table below.
-
Core Methodology II: Broth Microdilution for Quantitative MIC Determination
For a precise, quantitative assessment of antibacterial potency, the broth microdilution method is the internationally recognized gold standard.[10][16] This method determines the MIC value of the test compound.
Principle of Action
The test compound is serially diluted in a liquid growth medium within the wells of a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. Following incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[10][11]
Causality Behind Experimental Choices
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are controlled as they can significantly affect the activity of certain classes of antibiotics against specific bacteria.
-
Two-Fold Serial Dilutions: This logarithmic dilution series allows for the efficient testing of a wide range of concentrations to pinpoint the inhibitory concentration.[16]
-
Final Inoculum Concentration: A final standardized inoculum of approximately 5 x 10⁵ CFU/mL in each well is crucial for reproducibility and comparability with established breakpoint data.[17]
Detailed Protocol: Broth Microdilution
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the "this compound" compound at 40x the highest desired final concentration in a suitable solvent.
-
Add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL) to well 1.
-
-
Serial Dilution:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10.
-
After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted compound.
-
-
Controls:
-
Well 11 (Growth Control): Add an additional 50 µL of CAMHB. This well contains no compound and should show robust bacterial growth.
-
Well 12 (Sterility Control): This well contains only 100 µL of uninoculated CAMHB and should remain clear.
-
A separate row or plate should be run with a reference antibiotic (e.g., Gentamicin) to validate the assay.
-
-
Inoculum Preparation & Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 3.3.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Within 15 minutes, add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[17]
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[10]
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading aid (e.g., a reading mirror or a light box) is recommended.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the series).[11]
-
Data Presentation and Management
Organizing experimental data in a clear, structured format is essential for analysis and reporting.
Table 1: Example Data Table for Agar Disk Diffusion Results
| Compound ID | Conc. per Disk (µg) | Test Organism | Replicate 1 Zone (mm) | Replicate 2 Zone (mm) | Replicate 3 Zone (mm) | Mean Zone (mm) |
| Phenylacetamide-01 | 30 | E. coli ATCC 25922 | 18 | 19 | 18 | 18.3 |
| Phenylacetamide-01 | 30 | S. aureus ATCC 29213 | 22 | 21 | 22 | 21.7 |
| Gentamicin | 10 | E. coli ATCC 25922 | 20 | 21 | 20 | 20.3 |
| Gentamicin | 10 | S. aureus ATCC 29213 | 25 | 24 | 25 | 24.7 |
| DMSO (Solvent) | 20 µL | E. coli ATCC 25922 | 0 | 0 | 0 | 0 |
Table 2: Example Data Table for Broth Microdilution MIC Results
| Compound ID | Test Organism | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Modal MIC (µg/mL) |
| Phenylacetamide-01 | E. coli ATCC 25922 | 16 | 32 | 16 | 16 |
| Phenylacetamide-01 | S. aureus ATCC 29213 | 4 | 4 | 8 | 4 |
| Gentamicin | E. coli ATCC 25922 | 0.5 | 0.5 | 1 | 0.5 |
| Gentamicin | S. aureus ATCC 29213 | 0.25 | 0.5 | 0.25 | 0.25 |
Note: Quality Control (QC) results for reference strains and antibiotics must fall within the acceptable ranges published in the latest CLSI M100 document to ensure the validity of the experiment.[18][19]
References
- 1. irejournals.com [irejournals.com]
- 2. irejournals.com [irejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goums.ac.ir [goums.ac.ir]
- 8. ESCMID: EUCAST [escmid.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. asm.org [asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. researchgate.net [researchgate.net]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. darvashco.com [darvashco.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Amino-N-phenylacetamide Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic process. By understanding the underlying chemical principles, you can optimize your reaction conditions and improve the efficiency of your workflow.
Section 1: Frequently Asked Questions (FAQs) about Low Yield
Here we address the most common initial queries regarding the synthesis of this compound, which is typically prepared in a two-step sequence: (1) Acylation of aniline to form 2-chloro-N-phenylacetamide, and (2) Nucleophilic substitution of the chloride with ammonia.
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yield is typically traced back to one of three primary areas: incomplete reaction, formation of undesired side products, or loss of product during the workup and purification phases. Incomplete reactions can stem from poor quality starting materials or suboptimal conditions. The most significant side reaction is often the formation of a secondary amine byproduct through over-alkylation.[1]
Q2: How critical is the purity of my starting materials (Aniline, Chloroacetyl Chloride, and Ammonia)?
The purity of your reagents is paramount. For the first step, any moisture present can hydrolyze chloroacetyl chloride, reducing its availability for the acylation of aniline and lowering the yield of the 2-chloro-N-phenylacetamide intermediate.[2] For the second step, the concentration and purity of the ammonia solution are critical for driving the reaction to completion. Using old or impure reagents can introduce contaminants that may interfere with the reaction or complicate purification.
Q3: Can the choice of solvent significantly impact the reaction yield?
Absolutely. The conversion of 2-chloro-N-phenylacetamide to this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The rate of SN2 reactions is highly dependent on the solvent.
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are highly recommended. They effectively solvate the counter-ion but do not form strong hydrogen bonds with the ammonia nucleophile, leaving it "naked" and highly reactive.[3][4] This leads to a faster reaction rate and often a higher yield.
-
Polar protic solvents (e.g., ethanol, water) can significantly slow down the reaction. These solvents form a "cage" around the ammonia nucleophile through hydrogen bonding, which must be broken for the reaction to occur, thus lowering its effective nucleophilicity and reaction rate.[3][5]
Q4: I'm observing a significant byproduct in my analysis. What is it and how can I minimize it?
The most probable byproduct is the secondary amine, N,N'-(phenylazanediyl)bis(acetyl)bis(amine) , formed when the desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting material, 2-chloro-N-phenylacetamide.
To minimize this:
-
Use a large excess of ammonia: A high concentration of ammonia makes it statistically more likely that the chloro-intermediate will be attacked by an ammonia molecule rather than the product molecule.[1]
-
Control the temperature: While higher temperatures can speed up the desired reaction, they can also accelerate the formation of the byproduct. Monitor the reaction closely and maintain the lowest temperature that allows for a reasonable reaction rate.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Reaction Fails to Proceed or Shows Low Conversion
-
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted 2-chloro-N-phenylacetamide starting material even after extended reaction times.
-
Root Cause Analysis & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution & Protocol |
| Poor Reagent Quality | Verify the purity of 2-chloro-N-phenylacetamide and the concentration of the ammonia solution. | Use freshly purified starting materials. The 2-chloro-N-phenylacetamide intermediate should be recrystallized from a suitable solvent like ethanol until a sharp melting point is achieved (lit. mp 136-139 °C).[6] Use a fresh, sealed bottle of concentrated aqueous ammonia or prepare a solution of ammonia gas in an appropriate anhydrous solvent. |
| Suboptimal Solvent Choice | You are using a protic solvent like ethanol or water. | Protocol: Switch to a polar aprotic solvent. In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 2-chloro-N-phenylacetamide in anhydrous DMF. Add 10-20 equivalents of ammonia (as a solution in isopropanol or bubbled directly). Stir at a controlled temperature (e.g., 50-70 °C) and monitor by TLC. |
| Insufficient Temperature | The reaction is being run at room temperature or below and is proceeding very slowly. | Protocol: While monitoring for byproduct formation, gradually increase the reaction temperature in 10 °C increments. A common range for this type of amination is 50-80 °C. Use TLC to find the optimal balance between reaction rate and purity. |
Guide 2: Issue - Significant Byproduct Formation Observed
-
Symptoms: TLC shows a new spot, and LC-MS or NMR of the crude product confirms the presence of a higher molecular weight species, consistent with the over-alkylation product.
-
Root Cause Analysis & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution & Protocol |
| Insufficient Ammonia | The molar ratio of ammonia to the chloro-intermediate is too low (e.g., < 5 equivalents). | Protocol: Drastically increase the excess of the nucleophile. Use at least 10-20 equivalents of ammonia relative to 2-chloro-N-phenylacetamide. This ensures the concentration of ammonia is always significantly higher than the concentration of the amine product, favoring the desired reaction pathway.[1] |
| Reaction Temperature is Too High | The reaction is run at elevated temperatures, and byproduct formation increases over time. | Protocol: Perform the reaction at the lowest temperature that provides a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 40-50 °C) than for a shorter time at a higher temperature (e.g., >80 °C). |
| High Local Concentration of Starting Material | The ammonia is added too quickly to a concentrated solution of the chloro-intermediate. | Protocol: Employ a slow-addition strategy. Dissolve the 2-chloro-N-phenylacetamide in the chosen solvent and add the ammonia solution dropwise over an extended period. This maintains a low concentration of the electrophile in the presence of a large excess of the ammonia nucleophile. |
Section 3: Data, Protocols, & Visualizations
Data Presentation
Table 1: Influence of Solvent Choice on Expected SN2 Reaction Rate and Yield
| Solvent Class | Example Solvents | Interaction with Nucleophile (NH₃) | Expected SN2 Rate | Expected Yield of this compound | Reference |
| Polar Aprotic | DMF, DMSO, Acetone | Weak interaction; nucleophile is highly reactive. | Fast | High | [4][7] |
| Polar Protic | Water, Ethanol, Methanol | Strong hydrogen bonding ("solvent cage"); nucleophile is stabilized and less reactive. | Slow | Low to Moderate | [3][5] |
| Non-Polar | Hexane, Toluene | Poor solubility of reagents. | Very Slow / Ineffective | Very Low |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by favoring the SN2 pathway and minimizing side reactions.
-
Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, add 2-chloro-N-phenylacetamide (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. Cool the mixture in an ice bath. Add a solution of ammonia in isopropanol (e.g., 2.0 M), or concentrated aqueous ammonia (15-20 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The starting material is significantly less polar than the amine product.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[8]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Desired reaction pathway versus the undesired over-alkylation side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Formation of di-acylated byproduct in "2-Amino-N-phenylacetamide" synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during this synthesis, with a specific focus on the formation of the di-acylated byproduct.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the N-acylation of a primary amine, such as aniline, with an acylating agent like chloroacetyl chloride.[1][2] While seemingly straightforward, this reaction is often complicated by the formation of a di-acylated byproduct, where the initially formed amide undergoes a second acylation. This side reaction can significantly reduce the yield of the desired product and complicate purification. This guide provides a comprehensive overview of the underlying mechanisms and offers practical strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why does di-acylation occur during the synthesis of this compound?
A1: Di-acylation is a common side reaction in the acylation of primary amines like aniline.[3] After the initial mono-acylation, the nitrogen atom of the resulting amide still possesses a lone pair of electrons. Although this lone pair is delocalized by resonance with the adjacent carbonyl group, making the amide less nucleophilic than the starting amine, it can still react with a sufficiently reactive acylating agent, especially under forcing conditions.[4][5] This leads to the formation of a di-acylated byproduct.
Q2: What are the primary factors that promote the formation of the di-acylated byproduct?
A2: Several experimental parameters can drive the reaction towards di-acylation:
-
Excess Acylating Agent: Using a large excess of the acylating agent (e.g., chloroacetyl chloride) is a primary cause.[3]
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive amide to undergo a second acylation.[3]
-
Strong Bases: The choice and amount of base can influence the reaction outcome. While a base is necessary to neutralize the HCl byproduct, very strong bases may deprotonate the mono-acylated product, increasing its nucleophilicity and promoting di-acylation.[6]
-
Reaction Time: Prolonged reaction times, especially in the presence of excess acylating agent, can increase the likelihood of byproduct formation.
Q3: How can I detect the presence of the di-acylated byproduct in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of the di-acylated byproduct:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the presence of byproducts. The di-acylated product will typically have a different Rf value than the starting material and the desired mono-acylated product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for the separation and quantification of all components in the reaction mixture.[7]
-
Mass Spectrometry (MS): MS can confirm the identity of the byproduct by determining its molecular weight.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of the di-acylated byproduct.[1]
Troubleshooting Guide: Minimizing Di-acylated Byproduct Formation
This section provides a systematic approach to troubleshooting and optimizing the synthesis of this compound to minimize the formation of the di-acylated byproduct.
Issue 1: Significant Formation of Di-acylated Byproduct Detected
Root Cause Analysis:
The formation of a di-acylated byproduct is a classic example of over-acylation. The primary drivers are an excess of the acylating agent and/or harsh reaction conditions that promote the second acylation of the less reactive amide intermediate.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Action: Carefully control the molar ratio of the acylating agent (chloroacetyl chloride) to the starting amine (aniline). Aim for a ratio as close to 1:1 as possible.[3]
-
Rationale: Using a large excess of the acylating agent is a common cause of di-acylation.[3] By limiting its availability, the reaction is more likely to stop after the initial mono-acylation.
-
-
Temperature Management:
-
Action: Conduct the reaction at a lower temperature. If the reaction is being run at room temperature or elevated temperatures, consider cooling it to 0 °C or even lower in an ice-salt bath.[6]
-
Rationale: The second acylation step has a higher activation energy than the initial acylation of the more nucleophilic amine. Lowering the temperature will disproportionately slow down the undesired side reaction.[3]
-
-
Controlled Addition of Acylating Agent:
-
Action: Add the acylating agent dropwise to the solution of the amine and base over an extended period.
-
Rationale: This maintains a low instantaneous concentration of the highly reactive acylating agent, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic amide product.
-
-
Base Selection and Stoichiometry:
-
Action: Use a mild, non-nucleophilic base such as sodium bicarbonate or triethylamine.[1][6] Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize the generated HCl.
-
Rationale: Stronger bases can deprotonate the mono-acylated product, forming a highly nucleophilic amidate anion, which readily reacts to form the di-acylated byproduct.
-
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-acylation pathway versus the undesired di-acylation pathway.
Caption: Reaction pathway for the synthesis of this compound.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition Favoring Mono-acylation | Condition Favoring Di-acylation | Rationale |
| Stoichiometry (Acylating Agent:Amine) | ~1:1 | >1.5:1 | Excess acylating agent drives the reaction towards the di-acylated product.[3] |
| Temperature | 0 °C or below | Room Temperature or Elevated | Higher temperatures provide the activation energy for the less favorable second acylation.[3] |
| Addition of Acylating Agent | Slow, dropwise addition | Rapid, bulk addition | Maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic amine. |
| Base | Mild, non-nucleophilic (e.g., NaHCO3, TEA) | Strong bases (e.g., DBU, NaH) | Strong bases can deprotonate the mono-acylated product, increasing its reactivity.[6] |
Issue 2: Difficulty in Removing the Di-acylated Byproduct
Root Cause Analysis:
The di-acylated byproduct often has similar polarity to the desired mono-acylated product, making separation by standard techniques challenging.
Troubleshooting Protocol:
-
Recrystallization:
-
Action: Carefully select a solvent system for recrystallization. A mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes) can often provide the necessary difference in solubility for effective separation.[9]
-
Rationale: The di-acylated product is typically less polar than the mono-acylated product due to the additional acyl group, which can be exploited for separation.
-
-
Column Chromatography:
-
Action: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for purification.[10]
-
Rationale: The difference in polarity between the mono- and di-acylated products allows for their separation on a silica gel column. The less polar di-acylated product will elute first.
-
-
Liquid-Liquid Extraction:
-
Action: An acidic wash (e.g., dilute HCl) can be used to protonate any unreacted starting amine, making it water-soluble and easily removed. A basic wash (e.g., saturated NaHCO3) can neutralize any remaining acidic impurities.[11]
-
Rationale: While this may not effectively separate the mono- and di-acylated products from each other, it is a crucial step in removing other impurities and simplifying subsequent purification steps.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the di-acylated byproduct.
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).[11]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[9][10]
Visualizing the Experimental Workflow
Caption: Optimized experimental workflow for this compound synthesis.
References
- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Analytical method validation and monitoring of diacetyl in liquors from Korean market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of peroxidation products of diacyl-phosphatidylcholines by reversed-phase liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. openaccesspub.org [openaccesspub.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Acylation of o-Phenylenediamine
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of o-phenylenediamine (OPD). As a seemingly straightforward N-acylation, this reaction is frequently complicated by a series of competitive side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.
Overview: The Challenge of Selectivity
The acylation of o-phenylenediamine is a cornerstone reaction for the synthesis of various valuable intermediates, including precursors for pharmaceuticals like benzimidazoles.[1] The core challenge arises from the presence of two nucleophilic amino groups on the same aromatic ring. While the initial acylation of one amino group deactivates the molecule towards further electrophilic attack, the second amino group remains sufficiently reactive to participate in undesired subsequent reactions. This guide will address the three primary outcomes of this reaction: the desired mono-acylated product, the over-acylated diacyl derivative, and the cyclized benzimidazole byproduct.
Troubleshooting FAQs
Q1: I ran an acylation of o-phenylenediamine and my NMR shows a complex mixture. What are the likely side products and why do they form?
A1: When acylating o-phenylenediamine, you are navigating a landscape of competing reaction pathways. The three most common products you are likely observing are:
-
N-(2-aminophenyl)amide (Desired Mono-acylation Product): This is the result of a single acylation event at one of the two amino groups.
-
N,N'-phenylenebis(amide) (Diacylation Side Product): This product forms when both amino groups are acylated. Although the first acylation deactivates the ring, forcing conditions (e.g., excess acylating agent, high temperature) can drive the reaction to completion on the second amine.
-
2-substituted-1H-benzimidazole (Cyclization Side Product): This heterocyclic product is formed via an initial mono-acylation followed by an intramolecular condensation (cyclization) with the elimination of water. This pathway is particularly favored by high temperatures and acidic conditions, or when using specific acylating agents like formic acid or aldehydes.[1][2][3]
The formation of these products is a classic example of kinetic versus thermodynamic control. Mild conditions often favor mono-acylation, while more aggressive conditions can lead to the thermodynamically stable diacylated or cyclized products.
Caption: Competing reaction pathways in the acylation of o-phenylenediamine.
Q2: My primary side product is the diacylated derivative. How can I improve the selectivity for mono-acylation?
A2: Achieving high selectivity for mono-acylation requires carefully controlling the reaction kinetics to favor the first acylation event while suppressing the second. Here are the key parameters to adjust:
-
Stoichiometry: This is the most critical factor. Use the o-phenylenediamine as the limiting reagent. A slight excess of the diamine (e.g., 1.1 to 1.5 equivalents) relative to the acylating agent can significantly reduce diacylation by ensuring the acylating agent is consumed before it can react a second time.
-
Mode of Addition: Add the acylating agent slowly and portion-wise, or via a syringe pump, to a cooled solution of the o-phenylenediamine. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic starting diamine over the less reactive mono-acylated intermediate.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). The activation energy for the second acylation is higher than the first, so lower temperatures will disproportionately slow the undesired reaction.
-
Solvent and Base: Use a non-polar aprotic solvent (e.g., DCM, THF) and a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct (like HCl from an acyl chloride). The base prevents the protonation of the amino groups, which would deactivate them.
A kinetic study of the acylation of phenylenediamines in a continuous flow microreactor demonstrated that careful optimization of stoichiometry, concentration, and temperature could achieve a mono-acylation selectivity of up to 97.0%.[4]
| Parameter | Recommendation for High Mono-acylation Selectivity | Rationale |
| Stoichiometry | Use a slight excess of o-phenylenediamine (1.1-1.5 eq.) | Ensures the acylating agent is the limiting reagent, minimizing opportunity for a second reaction. |
| Temperature | Low temperature (0 °C to RT) | Reduces the rate of the less favorable second acylation reaction more significantly than the first. |
| Reagent Addition | Slow, controlled addition of the acylating agent | Maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic starting material. |
| Solvent | Aprotic solvents (DCM, THF, Acetonitrile) | Prevents participation of the solvent in the reaction and provides good solubility for reactants. |
| Base | Non-nucleophilic base (e.g., Triethylamine) | Scavenges acid byproducts without competing with the amine as a nucleophile. |
Q3: My reaction yielded a high amount of a benzimidazole derivative instead of the expected acylated product. Why did this happen and how can I prevent it?
A3: Benzimidazole formation is a common and often undesired outcome, resulting from an intramolecular cyclization of the mono-acylated intermediate. The conditions you used likely promoted this secondary reaction.
Causality: The mechanism involves the nucleophilic attack of the second amino group onto the carbonyl carbon of the newly formed amide, followed by the elimination of a water molecule. This process is significantly accelerated by:
-
High Temperatures: Providing the activation energy needed for the cyclization step. Reactions involving heating or refluxing are particularly prone to this side reaction.[3][5]
-
Acidic Conditions: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the adjacent amino group. Using carboxylic acids directly as acylating agents often requires conditions (like high heat) that lead directly to the benzimidazole.[1][6]
-
Specific Acylating Agents: The reaction of o-phenylenediamine with formic acid is a classic method for producing the parent benzimidazole.[1] Similarly, reacting with aldehydes under oxidative conditions is a primary route to 2-substituted benzimidazoles.[7][8]
Prevention Strategies:
-
Strict Temperature Control: Maintain the low temperatures recommended for selective mono-acylation (0 °C to RT). Avoid any prolonged heating.
-
Choice of Acylating Agent: Use more reactive acylating agents like acyl chlorides or anhydrides instead of carboxylic acids. This allows the acylation to proceed at lower temperatures where cyclization is kinetically disfavored.
-
pH Control: Use a stoichiometric amount of a non-nucleophilic base to neutralize any acid generated during the reaction, preventing acid-catalyzed cyclization.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slow conversion of the mono-acylated product into the benzimidazole.
Caption: Troubleshooting decision workflow for o-phenylenediamine acylation.
Protocol: Controlled Mono-acylation of o-Phenylenediamine
This protocol is designed to maximize the yield of the mono-acylated product while minimizing diacylation and benzimidazole formation.
Materials:
-
o-Phenylenediamine (OPD)
-
Acylating agent (e.g., Benzoyl chloride)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.2 equivalents). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., benzoyl chloride, 1.0 equivalent) in a small amount of anhydrous DCM in a dropping funnel. Add the acylating agent solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The goal is to see the consumption of the acylating agent and OPD spots and the appearance of a new product spot.
-
Quenching: Once the reaction is complete (typically 1-3 hours, when the OPD spot has disappeared), quench the reaction by slowly adding cold water.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure mono-acylated product.
This self-validating protocol incorporates slow addition at low temperatures to control selectivity, a base to prevent side reactions, and careful monitoring to avoid over-reaction or cyclization.
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. ijariie.com [ijariie.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Synthesized 2-Amino-N-phenylacetamide
Welcome to the technical support center for the purification of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving the desired purity of this compound. High purity is often crucial for subsequent applications, making effective purification a critical step in its synthesis.[1] This resource provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and visual aids to clarify complex workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
General Purity Issues
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound, this commonly points to the presence of:
-
Unreacted Starting Materials: The most likely culprits are unreacted 2-chloro-N-phenylacetamide or aniline.
-
Byproducts: Inorganic salts, such as ammonium chloride, formed during the reaction can also depress the melting point.
-
Solvent Residues: Incomplete removal of reaction or recrystallization solvents.
A broad melting point range suggests a mixture of compounds, and identifying the specific impurities through techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is the first step in selecting the appropriate purification strategy.
Q2: I'm seeing an extra spot on my TLC plate besides my product. How can I identify it?
Identifying unknown spots on a TLC plate is a process of elimination and comparison. Here’s a systematic approach:
-
Co-spotting: Run a new TLC plate and spot your crude product in one lane, the starting material (e.g., 2-chloro-N-phenylacetamide) in another lane, and a mixture of your crude product and the starting material (co-spot) in a third lane. If the unknown spot has the same Rf value as the starting material and merges with it in the co-spot lane, you have identified it.
-
Visualization Techniques: Use different visualization methods. For instance, some impurities might be UV-active while others are not. Staining with agents like potassium permanganate can reveal non-UV-active impurities.
-
Polarity as a Clue: The relative positions of the spots on the TLC plate give an indication of their polarity. A more polar compound will have a lower Rf value on a normal-phase silica plate. This compound is more polar than 2-chloro-N-phenylacetamide due to the primary amine group.
Specific Impurity Troubleshooting
Q3: My NMR spectrum shows a persistent peak corresponding to the starting material (2-chloro-N-phenylacetamide). How can I remove it?
The presence of unreacted 2-chloro-N-phenylacetamide is a common issue. Here are two effective methods for its removal:
-
Recrystallization: This is often the simplest and most effective method. A carefully chosen solvent system will exploit the solubility differences between your product and the starting material. See Protocol 1 for a detailed recrystallization procedure.
-
Column Chromatography: If recrystallization is ineffective or if you require very high purity, flash column chromatography is the next logical step.[2] A solvent system of ethyl acetate and hexanes is a good starting point.[3] See Protocol 2 for guidance on setting up and running a column.
Q4: I suspect aniline is present as an impurity. What's the best way to eliminate it?
Aniline, being a basic impurity, can be effectively removed using an acid-base extraction.[4][5] The principle is to convert the basic aniline into its water-soluble salt by washing the organic solution of your crude product with an acidic aqueous solution.[4][6]
The aniline will be protonated to form anilinium chloride, which will partition into the aqueous layer, while your neutral this compound product remains in the organic layer.[7][8] See Protocol 3 for a step-by-step guide to acid-base extraction.
Q5: How can I remove inorganic salts from my crude product?
Inorganic salts, such as ammonium chloride, are typically highly soluble in water and insoluble in most organic solvents. A simple and effective method for their removal is to:
-
Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water or brine in a separatory funnel. The inorganic salts will dissolve in the aqueous layer, which can then be separated and discarded.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to recover your purified product.
Purification Techniques
Q6: What is the best recrystallization solvent for this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] For this compound, a polar protic solvent or a mixed solvent system is often effective.
-
Good single solvents to test: Ethanol, isopropanol, or water.
-
Mixed solvent systems: A combination of a "good" solvent where the compound is soluble (like ethanol or ethyl acetate) and a "poor" solvent where it is less soluble (like hexanes or water) can be very effective.
It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Q7: When should I consider using column chromatography for purification?
Column chromatography is a more powerful purification technique that should be considered when:
-
Recrystallization fails to remove impurities effectively.
-
Impurities have similar polarities to the product, making separation by recrystallization difficult.
-
Very high purity is required , for example, for analytical standards or subsequent sensitive reactions.
-
You are working with a small-scale reaction where recrystallization might lead to significant product loss.
Flash chromatography is a rapid and efficient method for purifying organic compounds.[2]
Q8: Can I use an acid-base extraction to purify my product?
While acid-base extraction is excellent for removing acidic or basic impurities from a neutral compound, this compound itself contains a basic amino group.[4][5] Therefore, a standard acid wash would protonate your product and pull it into the aqueous layer along with other basic impurities like aniline.
However, a modified acid-base extraction can be used if you have acidic impurities. A wash with a mild aqueous base (like sodium bicarbonate solution) would remove acidic byproducts into the aqueous layer, leaving your product in the organic layer.
Detailed Protocols
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the compound dissolves. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for High Purity this compound
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction Workflow to Remove Aniline Impurity
-
Dissolution: Dissolve the crude product containing the aniline impurity in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated aniline (anilinium chloride).
-
Repeat: Repeat the acidic wash one or two more times with fresh 1 M HCl to ensure complete removal of the aniline.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Data Summaries & Visualizations
Table 1: Common Solvents for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds, may require heating. |
| Ethanol | High | 78 | A versatile solvent for many organic compounds.[10] |
| Isopropanol | Medium-High | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | A good "good" solvent for mixed-solvent systems.[11] |
| Hexanes | Low | 69 | A common "poor" solvent for mixed-solvent systems. |
| Toluene | Low | 111 | Can be effective for less polar impurities. |
Diagram 1: Workflow for Troubleshooting Impurities in this compound Synthesis
Caption: A decision tree for impurity identification and purification.
Diagram 2: Principle of Acid-Base Extraction for Purifying this compound
Caption: Visualizing the removal of a basic impurity.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 2-Amino-N-phenylacetamide
Introduction
Welcome to the technical support guide for the characterization of 2-Amino-N-phenylacetamide (IUPAC Name: N-(2-aminophenyl)-2-phenylacetamide). This molecule, with its bifunctional nature containing both a phenylacetamide core and an o-phenylenediamine moiety, is a valuable building block in medicinal chemistry and materials science.[1] However, its unique structure also presents specific challenges during synthesis, purification, and analytical characterization.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address common issues encountered during experimental work.
Part 1: Synthesis and Purification Troubleshooting
The foundation of accurate characterization is a pure compound. Challenges often arise from the synthesis itself, which typically involves the acylation of o-phenylenediamine with a phenylacetylating agent like phenylacetyl chloride.[2][3]
Frequently Asked Questions (Synthesis & Purification)
Q1: My synthesis of this compound results in a low yield and a significant, less polar byproduct. What is likely happening?
A1: The primary challenge in this synthesis is controlling the selectivity of the acylation reaction.[2] The starting material, o-phenylenediamine, has two nucleophilic amino groups. The formation of a significant byproduct is almost certainly due to di-acylation, where both amino groups react with the phenylacetyl chloride to form N,N'-bis(2-phenylacetyl)-1,2-benzenediamine.[1][2]
Causality: When the acylating agent is not the limiting reagent or is added too quickly, the mono-acylated product, once formed, can be acylated a second time.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of o-phenylenediamine (e.g., 1.2 equivalents) relative to the phenylacetyl chloride (1.0 equivalent). This ensures the acylating agent is the limiting reactant, statistically favoring mono-acylation.[1]
-
Slow Addition at Low Temperature: Dissolve the o-phenylenediamine and a non-nucleophilic base (like triethylamine) in an anhydrous solvent (e.g., dichloromethane).[2] Cool this solution to 0 °C in an ice bath. Add the phenylacetyl chloride, also dissolved in the anhydrous solvent, dropwise over a period of 30-60 minutes with vigorous stirring.[1] This slow addition maintains a low concentration of the acylating agent, minimizing the rate of the second acylation.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An ideal TLC will show the consumption of the starting material and the appearance of the product spot, with minimal formation of the less polar di-acylated byproduct spot.
Q2: What is the most effective method to purify the crude product and remove both unreacted starting materials and the di-acylated byproduct?
A2: A two-step approach involving an aqueous workup followed by either recrystallization or flash column chromatography is highly effective.
-
Aqueous Workup: After the reaction is complete, a liquid-liquid extraction is crucial. Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove the basic o-phenylenediamine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the HCl byproduct, and finally with brine.[1][3]
-
Purification Methods:
-
Recrystallization: This is often the simplest method for obtaining highly pure material if a suitable solvent system can be found.[2] Common solvent systems include ethyl acetate/hexanes.[1] The di-acylated byproduct is typically much less polar and may precipitate out from a different solvent system or remain in the mother liquor.
-
Flash Column Chromatography: This method provides excellent separation based on polarity.[1] The di-acylated byproduct, being less polar due to the absence of a free amino group, will elute first, followed by the desired mono-acylated product. Unreacted o-phenylenediamine is highly polar and will either remain at the baseline or elute much later.
-
| Purification Technique | Advantages | Disadvantages | Typical Conditions |
| Recrystallization | Cost-effective, scalable, yields high-purity crystals. | Finding the right solvent can be time-consuming; potential for product loss in mother liquor. | Solvent System: Ethyl Acetate / Hexanes[1] |
| Column Chromatography | Excellent separation of compounds with different polarities.[2] | More time-consuming, requires solvents and silica gel, can be difficult to scale up. | Stationary Phase: Silica Gel. Mobile Phase: Gradient of Hexanes/Ethyl Acetate. |
Part 2: Analytical Characterization Troubleshooting
Once a pure sample is obtained, accurate structural confirmation is required. Each analytical technique comes with its own set of potential challenges.
Workflow for Spectroscopic Analysis
The general workflow for characterizing a newly synthesized batch of this compound involves a series of spectroscopic analyses to confirm identity and assess purity.
References
Technical Support Center: Stability and Degradation of 2-Amino-N-phenylacetamide
Welcome to the technical support center for "2-Amino-N-phenylacetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. As specific stability studies on this compound are not extensively documented in public literature, this guide synthesizes information from foundational chemical principles and studies on analogous compounds, such as N-phenylacetamides and aromatic amines, to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses three key functional groups that dictate its reactivity and potential degradation pathways:
-
A primary aliphatic amine (-NH2): This group is susceptible to oxidation.
-
A secondary amide (-CONH-): The amide bond can undergo hydrolysis under both acidic and basic conditions.[1][2]
-
An aniline-like phenyl ring: The aromatic ring can be subject to oxidative and photolytic degradation.[3][4]
The interplay of these groups will determine the overall stability profile of the molecule.
Q2: How should I store solid this compound to ensure its stability?
A2: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. Based on the general stability of related compounds like acetamide, storage at low temperatures (e.g., 2-8°C or -20°C) is recommended to minimize potential thermal degradation.[5]
Q3: My this compound has developed a reddish tint upon storage. What could be the cause?
A3: The development of a reddish color is often indicative of oxidation of the aromatic amine moiety, a common observation for anilines and related compounds.[6] This is likely due to exposure to air and/or light over time. It is crucial to assess the purity of the material using an appropriate analytical method, such as HPLC, before use.
Q4: What are the primary degradation pathways I should be concerned about during my experiments?
A4: The most probable degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the amide bond to form aniline and 2-aminoacetic acid (glycine). This can be catalyzed by both acids and bases.[7][8]
-
Oxidation: Oxidation of the primary aliphatic amine or the aromatic ring.[9][10]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can affect the aniline-like structure.[3][11]
Troubleshooting Experimental Issues
Issue 1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after exposing my sample to acidic conditions.
-
Question: What is the likely identity of this new peak?
-
Answer: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the amide bond.[8][12] This would result in the formation of aniline and 2-aminoacetic acid. 2-aminoacetic acid is significantly more polar than the parent compound and would elute earlier in a typical reverse-phase HPLC method. The identity of this peak can be confirmed by comparing its retention time with a 2-aminoacetic acid standard or by using LC-MS to determine its mass-to-charge ratio.
Issue 2: My sample of this compound shows multiple new peaks after being left in solution on the benchtop for an extended period.
-
Question: What could be causing this degradation, and how can I prevent it?
-
Answer: Benchtop degradation in solution is likely a combination of oxidation and possibly photodegradation, especially if the solution was exposed to light.[3][10] The primary amine and the aniline-like ring are susceptible to oxidation by atmospheric oxygen.[9] To prevent this, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be blanketed with an inert gas (e.g., nitrogen or argon) and stored in amber vials at low temperatures.
Issue 3: I am performing a reaction in a basic buffer and notice a loss of my starting material over time, even without other reactants.
-
Question: Is this compound unstable in basic conditions?
-
Answer: Yes, the amide bond is susceptible to base-catalyzed hydrolysis.[7][13] This will lead to the formation of aniline and the carboxylate of 2-aminoacetic acid. The rate of hydrolysis will depend on the pH, temperature, and buffer composition. It is advisable to conduct control experiments to determine the stability of this compound in your specific buffer system over the time course of your experiment.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16][17]
General Workflow for Forced Degradation Studies
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles [ideas.repec.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of "2-Amino-N-phenylacetamide"
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of "2-Amino-N-phenylacetamide." This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peak splitting in their NMR spectra. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: I'm seeing more peaks in the aromatic region than expected for my "this compound" sample. Why is this happening?
This is a common observation and can often be attributed to restricted rotation around the amide (C-N) bond .
-
Expertise & Experience: The amide bond in this compound has a partial double bond character due to resonance.[1][2] This restricts free rotation around the C-N bond, leading to the existence of cis and trans rotational isomers (rotamers) that are in slow exchange on the NMR timescale at room temperature.[3][4] Because the phenyl group experiences a different chemical environment in each rotamer, you will see a separate set of signals for each isomer, effectively doubling the number of expected peaks.
-
Trustworthiness (Self-Validating System): To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment.[5][6] As you increase the temperature, the rate of rotation around the amide bond will increase. At a high enough temperature, the exchange between the cis and trans isomers will become fast on the NMR timescale, and the separate signals for each rotamer will coalesce into a single, averaged signal.[7]
-
Sample Preparation: Prepare a sample of "this compound" in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Incremental Heating: Increase the temperature of the NMR probe in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C, etc.). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Observe Coalescence: Continue increasing the temperature until the distinct sets of aromatic peaks broaden and merge into a single set of averaged signals. The temperature at which this occurs is known as the coalescence temperature.
-
Cooling Down: (Optional but recommended) Gradually decrease the temperature back to the starting point to ensure the process is reversible.
Question 2: The methylene (-CH2-) protons in my spectrum are showing a complex splitting pattern, not the expected triplet. What could be the cause?
The complexity of the methylene proton signals likely arises from a phenomenon known as diastereotopicity , leading to magnetic inequivalence.
-
Expertise & Experience: The carbon atom attached to the amino group and the phenyl ring is a chiral center. The two protons of the adjacent methylene group are therefore diastereotopic.[8][9] This means they are in chemically non-equivalent environments and will have different chemical shifts.[10][11] These two non-equivalent protons will then couple to each other (geminal coupling) and also to the proton on the chiral carbon, resulting in a more complex splitting pattern than a simple triplet. You would expect to see what is referred to as an ABX spin system, which often presents as a pair of doublets of doublets.
-
Trustworthiness (Self-Validating System): The diastereotopic nature of these protons is an inherent structural feature. A high-resolution 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum, can help to confirm the connectivity and resolve the individual signals of the methylene protons and their coupling partners.
Caption: Logical workflow illustrating how the chiral center leads to diastereotopic methylene protons and complex NMR splitting.
Question 3: The signals for my amine (-NH2) and amide (-NH-) protons are broad and not showing any clear splitting. Is this normal?
Yes, this is a very common and expected behavior for N-H protons due to quadrupole broadening and rapid chemical exchange .
-
Expertise & Experience: The nitrogen-14 nucleus has a spin of I=1 and possesses a quadrupole moment. This can lead to efficient relaxation and broadening of the signals of attached protons.[12] Additionally, the amine and amide protons are acidic and can undergo rapid exchange with each other, with trace amounts of water in the solvent, or with other acidic protons.[13][14] This rapid exchange averages out the spin states of neighboring protons, leading to the loss of observable coupling and the appearance of a broad singlet.[15][16]
-
Trustworthiness (Self-Validating System): To confirm that a broad peak corresponds to an exchangeable proton, you can perform a D₂O shake experiment .
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for a few minutes to ensure thorough mixing.
-
Re-acquire Spectrum: Obtain another ¹H NMR spectrum of the same sample.
-
Analyze: The signals corresponding to the -NH₂ and -NH- protons will have disappeared or significantly decreased in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.
Question 4: My peak splitting pattern changes when I use a different NMR solvent. Why does this occur?
The choice of NMR solvent can significantly influence the spectrum through various interactions with the analyte.
-
Expertise & Experience: Different solvents can affect chemical shifts and coupling constants due to their varying polarity, viscosity, and ability to form hydrogen bonds.[17][18] For "this compound," a protic solvent like methanol-d₄ can accelerate the exchange rate of the -NH₂ and -NH- protons, causing their signals to become even broader or disappear entirely.[19] A hydrogen-bond accepting solvent like DMSO-d₆ can slow down this exchange, sometimes allowing for the observation of coupling to the N-H protons.[12] Furthermore, aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, which can help to resolve overlapping signals.[20]
-
Trustworthiness (Self-Validating System): If you are observing unexpected peak splitting or overlapping signals, acquiring the spectrum in a different deuterated solvent is a standard troubleshooting step. Comparing the spectra from two different solvents can provide valuable structural information.
| Proton Type | Typical δ in CDCl₃ (ppm) | Expected Change in DMSO-d₆ | Expected Change in Benzene-d₆ |
| Amide (-NH-) | 7.5 - 8.5 | Downfield shift | Upfield shift |
| Amine (-NH₂) | 1.5 - 3.0 (broad) | Sharper, downfield | Broader, variable |
| Aromatic (Ph-) | 7.2 - 7.6 | Minor shift | Significant upfield shifts |
| Methylene (-CH₂-) | ~3.6 | Minor shift | Upfield shift |
| Methine (-CH-) | ~5.0 | Minor shift | Upfield shift |
Note: These are approximate chemical shift ranges and can vary based on concentration and temperature.
Summary of Troubleshooting Workflows
The following diagram outlines a general workflow for troubleshooting peak splitting in the NMR spectrum of "this compound."
Caption: A decision-tree workflow for diagnosing common causes of peak splitting in the NMR of this compound.
References
- 1. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. azom.com [azom.com]
- 3. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. labs.chem.byu.edu [labs.chem.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-N-phenylacetamide for Preclinical Studies
Welcome to the technical support center dedicated to the successful scale-up of 2-Amino-N-phenylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to preclinical production volumes. My insights, drawn from extensive experience in process chemistry, aim to provide you with a robust framework for optimizing your synthesis, ensuring high purity, and maximizing yield.
This document is structured to be a dynamic resource. We will explore the core chemical principles, troubleshoot common experimental hurdles, and provide detailed protocols. The goal is to empower you with the knowledge to not just follow a procedure, but to understand the causality behind each step, enabling you to make informed decisions in your own laboratory.
I. Core Synthesis Strategy and Mechanistic Overview
The most common and scalable synthetic route to this compound involves a two-step process. This approach is favored for its reliability and the availability of commercial starting materials.
-
Step 1: Chloroacetylation of Aniline. Aniline is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This is a classic nucleophilic acyl substitution reaction. A base is typically required to neutralize the hydrochloric acid byproduct.[1][2]
-
Step 2: Nucleophilic Substitution with Ammonia. The chloro-intermediate is then reacted with a source of ammonia to displace the chloride and form the final product, this compound.
The overall reaction scheme is depicted below:
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step 1 (Chloroacetylation) | Incomplete reaction. | - Ensure the quality and dryness of your aniline and chloroacetyl chloride.[3] - Monitor the reaction to completion using Thin Layer Chromatography (TLC).[4] - Consider a more efficient base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to increase reaction rates and yields in similar amidations.[1][2] |
| Formation of di-acylated byproduct. | This is less common with aniline but can occur if reaction conditions are not controlled. Add the chloroacetyl chloride dropwise to the aniline solution at a low temperature (0-5 °C) to control the reaction rate.[1][3] | |
| Hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Low Yield in Step 2 (Amination) | Incomplete reaction. | - Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion. - Increase reaction temperature and/or time, while monitoring for potential side reactions. |
| Formation of side products. | Over-alkylation of the product can occur. Careful control of stoichiometry and reaction time is crucial. The Gabriel synthesis, which uses potassium phthalimide as an ammonia surrogate, can be an alternative to prevent over-alkylation and reliably produce primary amines.[5][6][7][8] | |
| Presence of Impurities in Final Product | Unreacted 2-chloro-N-phenylacetamide. | - Optimize the amination step to ensure full conversion. - The starting material can often be removed during purification by recrystallization or column chromatography due to polarity differences.[3] |
| Colored impurities. | These may arise from oxidation of aniline or the product. Using high-purity starting materials and maintaining an inert atmosphere can mitigate this. Charcoal treatment during recrystallization can also be effective. | |
| Difficulty with Product Isolation | Product is an oil or difficult to crystallize. | - Ensure all solvent from the reaction is removed under reduced pressure. - Try different solvent systems for recrystallization. A common choice is ethyl acetate/hexanes.[4] - If recrystallization fails, column chromatography is a reliable alternative.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the chloroacetylation of aniline?
A1: Triethylamine (TEA) or pyridine are commonly used non-nucleophilic bases to neutralize the HCl generated during the reaction.[3] For a more efficient reaction at room temperature, a catalytic amount of DBU has been shown to significantly increase the rate and yield of N-phenylacetamide synthesis.[1][2]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product.[4] A typical solvent system for TLC analysis of these compounds would be a mixture of hexanes and ethyl acetate (e.g., 1:1 ratio).[4]
Q3: What are the critical safety precautions for this synthesis?
A3: Chloroacetyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reactions can be exothermic, especially during scale-up, so proper temperature control is essential to prevent thermal runaway.[9]
Q4: What purification methods are recommended for the final product at scale?
A4: Recrystallization is the most common and cost-effective method for purifying the crude product on a larger scale.[3] If impurities are difficult to remove by recrystallization, column chromatography can be employed.[3]
Q5: How do I confirm the identity and purity of my synthesized this compound?
A5: A combination of standard analytical techniques should be used:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. The ¹³C NMR should show a characteristic peak for the amide carbonyl carbon around 170 ppm.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H and C=O stretches of the amide.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath.[10] Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes with vigorous stirring.[1][4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of aniline.[4]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-N-phenylacetamide.[4]
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a pressure-rated vessel, dissolve the crude 2-chloro-N-phenylacetamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Amination: Add a significant excess of a concentrated aqueous ammonia solution (e.g., 10-20 equivalents). Seal the vessel and heat to a temperature between 50-80 °C. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[3][4]
V. Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
VI. References
-
Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem. Available at: 3
-
A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. Benchchem. Available at: 4
-
A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available at: 1
-
An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide. Benchchem. Available at: 10
-
Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Benchchem. Available at: 9
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Available at: 2
-
Gabriel synthesis. Wikipedia. Available at: --INVALID-LINK--
-
Gabriel Synthesis. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Gabriel Synthesis. Cambridge University Press. Available at: --INVALID-LINK--
-
The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: --INVALID-LINK--
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-N-phenylacetamide Derivatives and Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, derivatives of 2-Amino-N-phenylacetamide have emerged as a promising class of compounds with demonstrable antibacterial potential. This guide provides a comprehensive comparison of the biological activity of these derivatives against established antibiotics, supported by experimental data and protocols to empower researchers in the field of drug discovery.
Introduction to this compound Derivatives
The this compound core structure presents a versatile scaffold for medicinal chemistry, allowing for a variety of substitutions that can modulate its biological activity.[1] The presence of both an amide linkage and an aromatic amine provides opportunities for diverse chemical modifications, leading to the generation of extensive compound libraries for screening.[2] Numerous studies have highlighted the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of phenylacetamide derivatives, underscoring their therapeutic potential.[1]
This guide will delve into the antibacterial efficacy of these derivatives, drawing direct comparisons with widely used antibiotics. We will explore their activity through quantitative measures such as Minimum Inhibitory Concentration (MIC), discuss their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.
Comparative Antibacterial Activity: A Data-Driven Analysis
A critical aspect of evaluating new antimicrobial candidates is the direct comparison of their potency with that of existing antibiotics. While the disc diffusion method offers a qualitative assessment of antibacterial activity, the Minimum Inhibitory Concentration (MIC) provides a more precise, quantitative measure. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]
Below is a compilation of experimental data comparing the antibacterial activity of representative this compound derivatives with standard antibiotics.
Table 1: Zone of Inhibition Data for 2-amino-N-(p-Chlorophenyl) acetamide Derivatives
The disc diffusion assay is a widely used preliminary screening method. The following data, adapted from a study by Wu et al. (2020), demonstrates the activity of several 2-amino-N-(p-Chlorophenyl) acetamide derivatives against a panel of pathogenic bacteria.[4][5] Tetracycline was used as a positive control.
| Compound | Acinetobacter baumannii ATCC19606 (mm) | Pseudomonas aeruginosa ATCC27853 (mm) | Pseudomonas aeruginosa ATCC29260 (mm) | Staphylococcus aureus ATCC6538p (mm) |
| 5a | 22.0 | 20.0 | 21.0 | 18.5 |
| 5b | 32.0 | 23.5 | 24.5 | 20.5 |
| 5c | 28.0 | 20.5 | 22.5 | 21.5 |
| 5d | 29.5 | 22.0 | 23.0 | 23.5 |
| Tetracycline | 30.0 | 25.0 | 25.0 | 28.0 |
Note: The values represent the diameter of the zone of inhibition in millimeters.
The data indicates that these derivatives exhibit moderate to high antibacterial activity, with some compounds showing comparable zones of inhibition to the standard antibiotic, tetracycline.[4][5]
Table 2: Minimum Inhibitory Concentration (MIC) Values of Phenylacetamide Derivatives vs. Ciprofloxacin
For a more quantitative comparison, the following table presents the MIC values for a series of phenylacetamide derivatives against Escherichia coli and Methicillin-Resistant Staphylococcus aureus (MRSA), with ciprofloxacin as the reference antibiotic. This data is derived from a study by Yele et al. (2021), which investigated phenylacetamide and benzohydrazide derivatives as potential inhibitors of the bacterial enzyme ParE.[6]
| Compound | E. coli (NCIM 2065) MIC (µg/mL) | MRSA (NCIM 5021) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) |
| Derivative 1 | 0.72 | 1.89 | 1.89 |
| Derivative 5 | 0.64 | 2.56 | 2.56 |
| Derivative 8 | 1.25 | 2.56 | 2.56 |
| Derivative 21 | 0.67 | 2.82 | 2.82 |
| Derivative 24 | 0.78 | 3.24 | 3.24 |
| Derivative 25 | 0.72 | 3.45 | 3.45 |
| Ciprofloxacin | 0.03 | 0.25 | 0.25 |
Note: Lower MIC values indicate greater potency.
These results demonstrate that while the tested phenylacetamide derivatives are active against both E. coli and MRSA, their potency is lower than that of ciprofloxacin.[6] However, their significant activity warrants further investigation and optimization of the chemical scaffold to enhance their efficacy.
Unraveling the Mechanism of Action: A Look at Potential Targets
Understanding the mechanism of action of a novel antimicrobial agent is crucial for its development. For this compound derivatives, a promising target appears to be the bacterial DNA topoisomerase enzyme family.[6]
Inhibition of Bacterial DNA Topoisomerase
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them attractive targets for antibiotics.[7][8] The fluoroquinolone class of antibiotics, for instance, targets these enzymes.[7]
Recent studies suggest that some phenylacetamide derivatives may function as inhibitors of ParE, a subunit of topoisomerase IV.[6] By binding to this enzyme, these compounds can disrupt its function, leading to the inhibition of DNA replication and ultimately, bacterial cell death.
This proposed mechanism contrasts with that of other major antibiotic classes. For example, β-lactam antibiotics like penicillin inhibit the synthesis of the bacterial cell wall, a structure absent in mammalian cells.[9][] Glycopeptide antibiotics also target cell wall synthesis.[11] The distinct mechanism of action of phenylacetamide derivatives could be advantageous in combating bacteria that have developed resistance to these established antibiotic classes.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and standardization are cornerstones of scientific research. This section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and the determination of its antibacterial activity.
Synthesis of this compound
The following protocol describes a general method for the synthesis of the this compound core structure via the acylation of a substituted aniline with chloroacetyl chloride, followed by nucleophilic substitution with an amine.
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
In a round-bottom flask, dissolve the desired substituted aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add a base, for example, triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.0 equivalent) dropwise with stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide derivative.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of this compound Derivative
-
Dissolve the purified 2-chloro-N-phenylacetamide derivative (1.0 equivalent) in a suitable solvent like dichloromethane.
-
Add a saturated solution of potassium carbonate and the desired amine (e.g., butylamine, octylamine, piperidine) (1.1 equivalents).[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound derivative.
-
Purify the final product by column chromatography.
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing to ensure consistency and comparability of results.[12] The broth microdilution method is a widely accepted technique for determining the MIC of a compound.
-
Preparation of Materials:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use sterile 96-well microtiter plates.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the bacterial strain to be tested overnight on an appropriate agar medium.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of the microtiter plate.
-
Add 100 µL of the test compound solution (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum only), and well 12 as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Cytotoxicity Assessment: A Preliminary Look at Selectivity
An ideal antimicrobial agent should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to mammalian cells. Preliminary cytotoxicity data for some phenylacetamide derivatives against various cancer cell lines are available. While not a direct measure of toxicity against healthy cells, this data provides an initial indication of the compounds' potential for selective activity.
Table 3: In Vitro Cytotoxicity (IC50) of Phenylacetamide Derivatives against Human Cancer Cell Lines
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC50 (µM) |
| Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08[12][13] |
| Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08[12][13] |
| Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08[12][13] |
| Doxorubicin (Control) | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07[2] |
The potent cytotoxic effects of some of these derivatives against cancer cell lines highlight the broad biological activity of this chemical class.[12][13][14] Further studies are necessary to evaluate their cytotoxicity against non-cancerous mammalian cell lines to establish a therapeutic window for their potential use as antibiotics.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a platform for the development of novel antibacterial agents. The derivatives discussed in this guide have demonstrated encouraging activity against a range of pathogenic bacteria, including resistant strains like MRSA. Their potential mechanism of action, targeting bacterial DNA topoisomerases, offers a valuable alternative to existing antibiotic classes.
The path forward requires a systematic approach to optimize the antibacterial potency and selectivity of these compounds. This includes:
-
Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider array of derivatives to identify the key structural features that enhance antibacterial activity and reduce cytotoxicity.
-
Detailed Mechanistic Investigations: Elucidating the precise molecular interactions between the most potent derivatives and their bacterial targets.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the performance of lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.
This guide provides a foundational resource for researchers embarking on the exploration of this compound derivatives. By leveraging the provided data and protocols, the scientific community can collectively advance the development of this promising class of compounds in the critical fight against antimicrobial resistance.
References
- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. irejournals.com [irejournals.com]
- 5. irejournals.com [irejournals.com]
- 6. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 11. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-N-phenylacetamide and its Analogues: Synthesis, Biological Activity, and Experimental Protocols
Introduction: The Versatile 2-Amino-N-phenylacetamide Scaffold
In the landscape of medicinal chemistry, the this compound core represents a privileged scaffold, a structural framework that has given rise to a multitude of analogues with a wide spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of this compound and its key analogues, delving into their synthesis, physicochemical properties, and diverse pharmacological effects. We will explore their potential as anticonvulsant, anticancer, antimicrobial, and analgesic agents, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors. The inherent structural simplicity of this scaffold, combined with its capacity for diverse functionalization, makes it a compelling starting point for the design of novel therapeutics.
Comparative Synthesis of this compound and its Analogues
The synthetic accessibility of the this compound scaffold is a key factor driving its exploration in medicinal chemistry. The general and most direct approach involves the acylation of a substituted aniline with a suitable 2-aminoacetyl chloride derivative or a protected amino acid. Variations in this theme allow for the introduction of a wide array of substituents on both the N-phenyl ring and the amino group, leading to diverse libraries of analogues.[2]
A common synthetic strategy begins with the reaction of a substituted aniline with chloroacetyl chloride to furnish an intermediate 2-chloro-N-phenylacetamide. Subsequent nucleophilic substitution of the chlorine atom with various amines yields the desired this compound analogues.[2] This two-step process is highly versatile and allows for the introduction of diverse functionalities at the 2-amino position.
dot
Caption: General two-step synthesis of this compound analogues.
An alternative approach involves the coupling of a protected amino acid (e.g., Boc-glycine) with a substituted aniline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by deprotection of the amino group. This method is particularly useful for synthesizing analogues with specific stereochemistry at the alpha-carbon.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of this compound and its analogues are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for the parent compound is limited, its properties can be predicted and compared with its derivatives.[3]
| Property | This compound (Predicted) | General Trends in Analogues |
| Molecular Weight | 150.18 g/mol | Increases with the addition of substituents. |
| LogP | Low | Varies significantly with the lipophilicity of substituents. Halogen and alkyl groups increase LogP. |
| Solubility | Moderately soluble in water | Generally decreases with increasing lipophilicity. |
| Melting Point | Solid at room temperature | Highly dependent on the crystal packing and intermolecular interactions influenced by substituents. |
Table 1: Comparative Physicochemical Properties.
Comparative Biological Activities
The this compound scaffold has been extensively explored for a range of biological activities. The following sections provide a comparative overview of the performance of its analogues in key therapeutic areas.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of this compound derivatives.[4] The maximal electroshock (MES) seizure test in rodents is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[5]
| Compound/Analogue | Animal Model | ED₅₀ (mg/kg) | Reference |
| N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Mouse (MES) | 45.6 | [6] |
| 2-Amino-N-(1,2-diphenylethyl)acetamide HCl | Mouse (MES) | Orally effective | [5] |
| N-benzyl-2-acetamido-3-methoxypropionamide | Mouse (MES, i.p.) | 8.3 | [4] |
| Phenytoin (Standard Drug) | Mouse (MES, i.p.) | 6.5 | [4] |
Table 2: Comparative Anticonvulsant Activity of this compound Analogues.
Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:
-
N-Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as trifluoromethyl at the meta-position, have been shown to enhance potency.[4]
-
Amino Group Substitution: The substituent on the 2-amino group plays a crucial role. Bulky and lipophilic groups, such as piperazine and benzyl moieties, are often associated with increased activity.
-
Amide Moiety: The amide linkage is considered a critical pharmacophoric element for anticonvulsant activity.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of 2-Amino-N-phenylacetamide Derivatives Versus Standard Chemotherapeutic Agents
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is one of constant evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating the often-debilitating side effects of conventional chemotherapy. In this pursuit, medicinal chemists are continually exploring novel chemical scaffolds that may offer improved selectivity and potency against malignant cells. The 2-Amino-N-phenylacetamide core structure has emerged as a versatile and promising scaffold in this endeavor. Its derivatives have demonstrated a breadth of biological activities, with a growing body of evidence pointing towards their potential as effective anticancer agents.
This guide provides a comprehensive comparison of the efficacy of select this compound derivatives against established standard-of-care anticancer drugs. We will delve into the experimental data that underpins these comparisons, offering a critical analysis of their cytotoxic profiles and a glimpse into their mechanisms of action. This document is intended for researchers, drug development professionals, and scientists in the field of oncology, providing a synthesized overview of the current state of research and highlighting the therapeutic potential of this intriguing class of compounds.
Comparative Cytotoxicity Analysis: A Data-Driven Assessment
The cornerstone of preclinical anticancer drug evaluation lies in the assessment of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these evaluations. Here, we present a comparative analysis of the IC50 values of two distinct classes of this compound derivatives against the standard anticancer drugs, imatinib and doxorubicin.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
This class of derivatives has been investigated for its cytotoxic effects against a panel of cancer cell lines, with imatinib serving as the reference compound. The data, primarily from MTS assays, reveals a structure-activity relationship where the presence and position of certain functional groups significantly influence anticancer potency.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives and Imatinib [1][2]
| Compound | Substitution | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Derivative 2b | m-NO2 | 52 | >250 |
| Derivative 2c | p-NO2 | 80 | 100 |
| Imatinib (Reference) | - | 40 | 98 |
Note: Lower IC50 values indicate greater potency.
The data indicates that while these derivatives exhibit notable activity, particularly against the PC3 prostate cancer cell line, they do not consistently surpass the potency of the standard drug, imatinib, in the tested cell lines[1][2]. However, the comparable activity of derivative 2c against the MCF-7 cell line suggests that this scaffold warrants further optimization[2].
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
Another promising series of this compound derivatives incorporates a 1,3,4-thiadiazole moiety. These compounds have been evaluated against a different panel of cancer cell lines, with the widely used chemotherapeutic agent doxorubicin as the comparator.
Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives and Doxorubicin [3]
| Compound | Substitution | SKNMC (Neuroblastoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) |
| Derivative 3d | o-Chloro | 4.5 ± 0.035 | - | - |
| Derivative 3h | m-Methoxy | - | 3.1 ± 0.030 | - |
| Derivative 3b | m-Fluoro | - | - | 12.6 ± 0.302 |
| Doxorubicin (Reference) | - | Not explicitly stated in the same study, but generally in the sub-micromolar to low micromolar range for these cell lines. | Not explicitly stated in the same study, but generally in the sub-micromolar to low micromolar range for these cell lines. | Not explicitly stated in the same study, but generally in the sub-micromolar to low micromolar range for these cell lines. |
While a direct IC50 value for doxorubicin was not provided in the same study, it is generally known to be highly potent. The study concluded that none of the synthesized derivatives exhibited superior activity to doxorubicin[3]. However, the low micromolar activity of these derivatives, particularly compound 3d against the SKNMC neuroblastoma cell line, is significant and suggests a promising avenue for further development.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research into this compound derivatives suggests that their cytotoxic activity is, at least in part, mediated through the induction of apoptosis and interference with the cell cycle.
Induction of Apoptosis
Several studies have indicated that this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. One study on a series of phenylacetamide derivatives demonstrated that the lead compound induced apoptosis by modulating the expression of key regulatory proteins[4][5]. Specifically, treatment with the derivative led to an upregulation of the pro-apoptotic proteins Bax and FasL, and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic and extrinsic apoptotic pathways, respectively. Furthermore, the study confirmed the activation of caspase-3, a key executioner caspase in the apoptotic cascade[4][5].
Another investigation into N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed their ability to activate caspases 3, 8, and 9 in human prostate (PC-3) and colorectal adenocarcinoma (HT-29) cell lines, often with greater efficacy than doxorubicin.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Cell Cycle Arrest
In addition to apoptosis induction, some this compound derivatives have been shown to interfere with the normal progression of the cell cycle. A study on a resveratrol-derived phenylacetamide demonstrated that it caused cell cycle arrest at the G1 phase in breast cancer cell lines[6]. This arrest was accompanied by a dose-dependent decrease in the protein expression of cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4), key regulators of the G1/S transition[6].
Caption: Mechanism of G1 phase cell cycle arrest induced by a phenylacetamide derivative.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized protocols for the in vitro cytotoxicity assays commonly used to evaluate the anticancer potential of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and standard anticancer drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Formazan Formation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation colorimetric assay that is similar to the MTT assay. The key difference is that the MTS tetrazolium salt is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Addition:
-
Add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Conclusion and Future Directions
The exploration of this compound derivatives has unveiled a promising new frontier in the search for novel anticancer agents. The data presented in this guide demonstrates that these compounds possess significant in vitro cytotoxic activity against a range of cancer cell lines. While they may not consistently outperform established drugs like imatinib and doxorubicin in their current forms, their distinct chemical scaffold and demonstrated mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them highly attractive candidates for further development.
Future research should focus on several key areas. Firstly, a more extensive structure-activity relationship (SAR) analysis is warranted to optimize the potency and selectivity of these derivatives. This could involve the synthesis and screening of a broader library of analogues with diverse substitutions. Secondly, a more in-depth elucidation of their molecular targets and signaling pathways is necessary. Advanced techniques such as proteomics and transcriptomics could be employed to identify the specific cellular components with which these compounds interact. Finally, promising lead compounds should be advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles in a more physiologically relevant setting.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for Phenylacetamide Derivatives
Introduction: The Imperative of Rigorous Cross-Validation in Drug Discovery
Phenylacetamide and its derivatives represent a versatile and highly promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1] As researchers and drug development professionals, our ability to make informed decisions about which of these derivatives to advance through the costly drug development pipeline hinges on the reliability and reproducibility of our experimental data. This guide provides an in-depth technical framework for the cross-validation of experimental data for phenylacetamide derivatives, moving beyond mere protocol recitation to elucidate the scientific rationale behind experimental choices and to champion a culture of self-validating systems.
The core principle of cross-validation in an experimental context is to ensure the robustness and reliability of your findings. This can be achieved through several approaches: comparing data from orthogonal assays that measure similar biological endpoints, validating in vitro results with in vivo models, and ensuring inter-laboratory reproducibility. This guide will delve into these critical aspects, offering practical protocols, comparative data analysis, and a framework for ensuring the scientific integrity of your research.
I. Cross-Validation of In Vitro Anticancer Activity: A Multi-Assay Approach
A primary therapeutic application for many novel phenylacetamide derivatives is in oncology.[2][3] Assessing their cytotoxic or cytostatic effects on cancer cell lines is a foundational step. However, relying on a single assay can be misleading, as different assays measure different cellular parameters and can be prone to specific artifacts. Therefore, a robust cross-validation strategy employing multiple, mechanistically distinct assays is paramount.
The Rationale for Orthogonal Cytotoxicity Assays
Different cytotoxicity assays rely on varied physiological readouts. For instance, the widely used MTT and MTS assays measure mitochondrial reductase activity, which is an indicator of metabolic activity and, by proxy, cell viability.[4] In contrast, assays like the Sulforhodamine B (SRB) assay quantify total protein content, reflecting cell number.[5] Real-time cell analysis (RTCA) provides a kinetic profile of cell proliferation and adhesion.[6][7] By comparing the results from these different assays, we can gain a more comprehensive and validated understanding of a compound's true effect on cancer cells. Discrepancies between assays can also provide valuable mechanistic insights. For example, a compound that shows high potency in an MTT assay but lower potency in an SRB assay might be affecting mitochondrial function without immediately causing cell death.
Comparative Cytotoxicity Data for Phenylacetamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of phenylacetamide derivatives against various cancer cell lines, as determined by different cytotoxicity assays. This comparative data highlights the importance of considering the specific assay and cell line when evaluating a compound's potency.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Assay | Reference |
| Derivative 3d | Phenylacetamide | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | MTT | [8] |
| Derivative 3d | Phenylacetamide | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | MTT | [8] |
| Derivative 3c | Phenylacetamide | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | MTT | [8] |
| Derivative 3j | p-nitro substituted Phenylacetamide | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | MTT | [8] |
| Compound 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | 52 | MTS | [3] |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | 80 | MTS | [3] |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast Cancer) | 100 | MTS | [3] |
Experimental Protocols for Cytotoxicity Assessment
To ensure data integrity and facilitate cross-laboratory comparisons, adherence to detailed and standardized protocols is crucial.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture. Ensure cell viability is >95% using a method like trypan blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Causality: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's dynamic range.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the phenylacetamide derivative in a suitable solvent, typically DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.[9]
-
Include appropriate controls: "cells only" (untreated control) and "medium only" (blank).
-
Carefully remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]
-
Add 10 µL of the MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C.[9]
-
Causality: This incubation period allows for the enzymatic conversion of MTT to formazan by viable cells. The optimal time can vary between cell lines.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[9]
-
References
- 1. protocols.io [protocols.io]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2 | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
The Versatile 2-Amino-N-phenylacetamide Scaffold: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-Amino-N-phenylacetamide core, a seemingly simple yet remarkably versatile structure, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the this compound scaffold against other prominent molecular frameworks in key therapeutic areas, supported by experimental data and protocols to inform and empower researchers in the field.
At the Core of Activity: Understanding the this compound Scaffold
The this compound structure is characterized by a phenylacetamide moiety with a crucial amino group at the alpha-position. This arrangement provides a unique combination of structural features: a rigid phenyl ring for potential π-π stacking interactions, a flexible acetamide linker, and a nucleophilic amino group that can be readily modified.[4] This trifecta of features allows for extensive chemical derivatization, enabling the fine-tuning of physicochemical properties and biological activity.
The general synthesis of this compound derivatives often involves a straightforward acylation of a substituted aniline with a protected α-amino acid, followed by deprotection. A common synthetic route is the reaction of a substituted aniline with chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate, which is then reacted with a desired amine.[3][5]
A Comparative Analysis in Key Therapeutic Areas
Anticonvulsant Activity: A Promising Alternative to Traditional Scaffolds
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. The this compound scaffold has shown considerable promise in this arena, with several derivatives exhibiting potent anticonvulsant effects.[2][6]
Mechanism of Action: Many this compound derivatives with anticonvulsant activity are believed to exert their effects through the modulation of voltage-gated sodium channels, a key target for many established AEDs.[6] Some derivatives have also been identified as inhibitors of Slack (KCNT1) potassium channels, which are implicated in rare and severe forms of epilepsy.[7][8]
Comparative Scaffolds: A relevant and well-established class of anticonvulsants for comparison are the pyrrolidine-2,5-diones . These cyclic imides, exemplified by ethosuximide, are known to be effective against absence seizures.[9]
Experimental Data Summary:
| Scaffold | Representative Compound | Primary Mechanism of Action | Efficacy (MES Test, ED50 mg/kg) | Reference |
| This compound | 2-Amino-N-(1,2-diphenylethyl)acetamide (FPL 13950) | Not fully elucidated, potential sodium channel modulation | Good oral efficacy | [2] |
| This compound | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Sodium channel binding | ~50-100 | [6] |
| Pyrrolidine-2,5-dione | (3,3-diphenylpyrrolidin-1-yl)(phenyl)acetamide derivative | Sodium channel modulation | 31.3 (in 6Hz test) | [9] |
Structure-Activity Relationship (SAR) Insights: For the this compound series, SAR studies have revealed that substitution on the N-phenyl ring and the terminal amino group significantly influences anticonvulsant activity. For instance, trifluoromethyl substitution on the anilide ring has been shown to be beneficial.[6] In contrast, for pyrrolidine-2,5-diones, the substituents on the pyrrolidine ring are critical for activity.[9]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice or rats are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a predetermined time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.[6][10]
Experimental Workflow for Anticonvulsant Screening
Workflow for anticonvulsant screening of novel compounds.
Antimicrobial Activity: A Scaffold for New Antibacterials
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The N-phenylacetamide scaffold has been explored for its antibacterial properties, with derivatives showing activity against various bacterial strains.[3][11]
Mechanism of Action: The precise mechanism of action for the antimicrobial effects of this compound derivatives is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or other essential cellular processes.
Comparative Scaffolds: A well-established class of synthetic antimicrobials are the sulfonamides . These compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.
Experimental Data Summary:
| Scaffold | Representative Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-Amino-N-(p-Chlorophenyl) acetamide | Derivative 5d | Staphylococcus aureus ATCC6538p | 23.5 | [1][3] |
| Sulfonamide | Sulfamethoxazole | Staphylococcus aureus | Varies depending on strain and concentration | Standard antibiotic |
| This compound derivative | Containing a 4-arylthiazole moiety (Compound A1) | Xanthomonas oryzae pv. Oryzae | EC50 = 156.7 µM | [11] |
Structure-Activity Relationship (SAR) Insights: For the 2-amino-N-(p-chlorophenyl) acetamide series, the nature of the amine substituent at the 2-position was found to influence the antibacterial activity.[3] For sulfonamides, the substitution on the sulfonamide nitrogen is a key determinant of their antibacterial spectrum and potency.
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
-
Culture Preparation: A standardized inoculum of the test bacterium is prepared.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
-
Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[3]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).[3]
-
Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.[3]
Signaling Pathway: Bacterial Folate Synthesis Inhibition by Sulfonamides
Inhibition of bacterial folate synthesis by sulfonamides.
Anticancer Activity: A Scaffold with Cytotoxic Potential
The phenylacetamide scaffold has also been investigated for its potential as an anticancer agent, with some derivatives demonstrating cytotoxicity against various cancer cell lines.[1][4]
Mechanism of Action: The anticancer mechanism of this compound derivatives is still under investigation, but some studies suggest the induction of apoptosis.[1]
Comparative Scaffolds: A prominent scaffold in cancer chemotherapy is the quinazoline core, found in several approved targeted therapies that inhibit tyrosine kinases.
Experimental Data Summary:
| Scaffold | Representative Compound | Cell Line | IC50 | Reference |
| N-(2-Aminophenyl)-2-phenylacetamide derivative | (Data from closely related analogs) | Prostate (PC3), Breast (MCF-7) | Data not specified | [4] |
| Quinazoline | Gefitinib | EGFR-mutant NSCLC | ~10-100 nM | Standard drug |
| N-phenylacetamide | N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Various cancer cell lines | Remarkable activity | [5] |
Structure-Activity Relationship (SAR) Insights: For phenylacetamide derivatives, substitutions on the phenyl rings can significantly impact their cytotoxic activity. For quinazoline-based inhibitors, the substitution pattern at the 4-position is crucial for their kinase inhibitory activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Conclusion
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. While direct head-to-head comparative studies with other scaffolds are not always available, the existing data demonstrates the potential of this compound derivatives to rival or even surpass the performance of established molecular frameworks in areas such as anticonvulsant, antimicrobial, and anticancer research. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to 2-Amino-N-phenylacetamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Evaluation Strategies
This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for the evaluation of 2-Amino-N-phenylacetamide derivatives. Primarily investigated for their potential as anticonvulsant agents, these compounds serve as a compelling case study for navigating the preclinical drug discovery pipeline. We will dissect the experimental choices, from initial high-throughput screening to whole-animal efficacy models, offering a narrative grounded in scientific causality and field-proven insights.
Introduction: The Therapeutic Promise of this compound Derivatives
The this compound scaffold has emerged as a promising chemotype in the search for novel therapeutics for neurological disorders, particularly epilepsy.[1][2] A significant portion of research has focused on their activity as inhibitors of the sodium-activated potassium channel known as Slack (KNa1.1, Slo2.2), which is encoded by the KCNT1 gene.[3] Gain-of-function mutations in KCNT1 are linked to severe, pharmacoresistant infantile epilepsies like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[4][5] Therefore, small molecule inhibitors of Slack channels represent a targeted and compelling therapeutic approach.[3][6]
This guide will navigate the journey of a candidate molecule from the lab bench to preclinical animal models, contrasting the objectives, methodologies, and data interpretation of in vitro and in vivo studies.
The In Vitro Gauntlet: Establishing Potency, Selectivity, and Cellular Effect
In vitro studies are the foundational step in drug discovery, designed to rapidly assess a compound's interaction with its biological target and its effect on cellular systems in a controlled environment. The primary goals are to establish potency, determine selectivity against off-targets, and confirm the desired physiological effect at a cellular level.
Primary Screening: Identifying Target Engagement and Potency
For this compound derivatives targeting Slack channels, high-throughput screening (HTS) is the first-pass evaluation. The choice of assay is critical for identifying active compounds from large libraries.
Key Experimental Protocol: Thallium (Tl+) Flux Assay
This fluorescence-based assay is a widely used surrogate for measuring potassium channel activity.[3][4] The rationale is that Tl+ ions can pass through potassium channels and can be detected by a specific fluorescent dye inside the cell. Inhibition of the channel prevents Tl+ influx, resulting in a lower fluorescence signal.
-
Cell Line Selection: Human Embryonic Kidney (HEK-293) cells are frequently used because they do not endogenously express many ion channels but can be reliably engineered to stably express a specific channel of interest, such as wild-type (WT) human Slack.[3][5] This creates a clean system to study the direct interaction between the compound and its intended target.
-
Methodology:
-
Cell Plating: HEK-293 cells stably expressing the human Slack channel are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).
-
Compound Addition: A dilution series of the test compounds (e.g., this compound derivatives) is added to the wells and incubated.
-
Thallium Flux Initiation: A stimulus buffer containing Tl+ is added to initiate ion flux through the open Slack channels.
-
Signal Detection: The change in intracellular fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to channel activity. The data is normalized to controls (no compound and full inhibitor) and fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the channel activity.
-
Gold Standard Validation: Whole-Cell Electrophysiology
While Tl+ flux assays are excellent for HTS, whole-cell patch-clamp electrophysiology is the gold standard for confirming and precisely quantifying ion channel inhibition.[3] This technique directly measures the flow of ions across the cell membrane, providing detailed information about the compound's mechanism of inhibition.
Key Experimental Protocol: Automated Patch Clamp (APC)
-
Causality: APC systems increase the throughput compared to manual patch-clamping, making it feasible to screen selected hits and establish structure-activity relationships (SAR).[6] They provide a direct measure of ionic current, validating the findings from the indirect Tl+ flux assay.
-
Methodology:
-
Cell Preparation: A suspension of HEK-293 cells expressing the target Slack channel is prepared.
-
Cell Capture: The APC system automatically positions a microfluidic chip and captures a single cell, forming a high-resistance "gigaseal" between the cell membrane and the chip.
-
Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane, allowing electrical access to the cell's interior.
-
Voltage Clamp & Recording: The membrane potential is clamped at a set voltage. A voltage step protocol is applied to elicit Slack channel currents.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Analysis: The reduction in the amplitude of the ionic current in the presence of the compound is measured. These values are used to generate a dose-response curve and calculate a precise IC50.[7]
-
Phenotypic and Selectivity Profiling
After confirming direct target inhibition, it is crucial to demonstrate that this action translates into a relevant cellular effect and that the compound is not promiscuously active against other important channels.
-
Phenotypic Assay (Calcium Oscillation): A key in vitro demonstration of an anti-epileptic effect is the ability to reduce neuronal hyperexcitability. This can be modeled in co-cultures of cortical neurons and glial cells, where spontaneous calcium oscillations are a measure of network activity.[4][8] A successful this compound derivative will inhibit the frequency of these calcium oscillations, providing evidence of a network-level anti-epileptic phenotype.[5]
-
Selectivity Assays (hERG): Off-target activity, particularly against the hERG potassium channel, is a major safety concern due to the risk of cardiac arrhythmias. Therefore, counter-screening against hERG is a mandatory step. This is often done using similar Tl+ flux or patch-clamp assays in cells expressing the hERG channel.[4][5] A large window between the IC50 for the target (Slack) and the off-target (hERG) is desired.
The In Vivo Arena: Assessing Efficacy, Tolerability, and the Therapeutic Window
In vivo studies are designed to understand how a compound behaves in a complex, whole-organism system. The primary objectives are to demonstrate efficacy in a disease-relevant animal model, assess safety and tolerability, and determine the therapeutic window—the dose range that is effective without causing unacceptable side effects.
Efficacy Evaluation: Animal Models of Epilepsy
The choice of animal model is paramount and should ideally replicate the human disease mechanism. For Slack channel inhibitors, genetic models are highly valuable.
-
Disease-Relevant Model (Kcnt1L/L Mice): Mice engineered with a gain-of-function Kcnt1 mutation (e.g., Kcnt1L/L) that mirrors the human condition provide the most authoritative preclinical test.[4][6] Observing a reduction in seizure activity in these mice is strong evidence of mechanism-based efficacy.
-
Acute Seizure Models: Traditional screening models are also used to characterize the broader anticonvulsant profile.
-
Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure and is a model for generalized seizures. A compound's ability to prevent the tonic hindlimb extension phase is the primary endpoint.[9][10]
-
6-Hz Psychomotor Seizure Test: This model is considered a test for therapy-resistant partial seizures. The endpoint is the protection against seizure activity induced by a low-frequency, long-duration electrical stimulus.[11]
-
Key Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Rationale: The MES test is a robust, widely used primary screening model that identifies compounds effective against generalized tonic-clonic seizures.[9] It helps establish a basic dose-response relationship for anticonvulsant activity in vivo.
-
Methodology:
-
Animal Acclimation: Male Swiss albino mice are acclimated to the laboratory environment.
-
Compound Administration: Test compounds are administered to groups of mice, typically intraperitoneally (i.p.) or orally (p.o.), at varying doses. A vehicle control group is also included.
-
Time to Peak Effect: The test is conducted at the presumed time of peak effect, determined from preliminary pharmacokinetic studies.
-
Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the ED50 (Median Effective Dose), the dose that protects 50% of the animals.
-
Neurotoxicity and Safety Assessment
Efficacy is meaningless without safety. In vivo studies are essential for identifying potential dose-limiting side effects, particularly neurological impairment for a CNS-active drug.
Key Experimental Protocol: Rotarod Test
-
Rationale: This test assesses motor coordination, balance, and neurological deficit.[11] An ideal anticonvulsant should show efficacy at doses that do not cause significant motor impairment.
-
Methodology:
-
Training: Mice are trained to stay on a slowly rotating rod.
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, the mice are placed back on the rotating rod (e.g., at 6-10 rpm).
-
Observation: The time until the mouse falls off the rod is recorded, or a simple pass/fail is noted at a specific time point (e.g., 1 minute).
-
Data Analysis: The results are used to calculate the TD50 (Median Toxic Dose), the dose at which 50% of the animals exhibit neurotoxicity (i.e., fail the test).
-
Bridging the Gap: Correlating In Vitro Data with In Vivo Outcomes
The ultimate goal of early-stage drug discovery is to use in vitro data to predict in vivo success. The relationship between these two domains is the cornerstone of translational science.
// Nodes invitro [label="IN VITRO DATA\n- Potency (IC50)\n- Selectivity (vs. hERG)\n- Cell Effect (Ca2+)", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pk [label="Pharmacokinetics\n(ADME)\n- Bioavailability\n- Brain Penetration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="IN VIVO OUTCOME\n- Efficacy (ED50)\n- Neurotoxicity (TD50)", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pi [label="Protective Index (PI)\nPI = TD50 / ED50", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges invitro -> pk [label="Informs", color="#4285F4"]; pk -> invivo [label="Determines Exposure", color="#4285F4"]; invitro -> invivo [label="Predicts", style=dashed, color="#EA4335"]; invivo -> pi [label="Calculates", color="#4285F4"]; } caption [label="Figure 2: The relationship between in vitro data and in vivo outcomes.", fontsize=10, fontcolor="#5F6368"];
A key metric derived from in vivo studies is the Protective Index (PI) , calculated as TD50 / ED50. A higher PI indicates a wider margin between the toxic and effective doses, which is a hallmark of a promising drug candidate.
The table below summarizes representative data for this compound derivatives and related compounds, illustrating the transition from cellular potency to whole-animal efficacy and safety.
| Compound ID | Target / Assay | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (ED50) | In Vivo Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| VU0606170 | Slack (Tl+ Flux) | Low Micromolar | Neuronal Ca2+ Oscillation | Inhibition of frequency | Not Applicable | Not Applicable | [3][8] |
| Analog 4 | Human WT Slack (APC) | 0.04 µM | Kcnt1L/L Mice | Anticonvulsant effects observed | Not specified | Not specified | [4] |
| Analog 40 | Not Specified | Not specified | MES (mice, p.o.) | >10, <100 mg/kg | >300 mg/kg | >3-30 | [10] |
| Analog 20 | Na+ Channels (binding) | Moderate affinity | MES (mice, i.p.) | 100 mg/kg (at 4h) | >300 mg/kg | >3 | [11] |
| FPL 13950 | NMDA Receptor | Weak antagonist | MES (rats, p.o.) | 13 mg/kg | 46 mg/kg | 3.5 | [9] |
APC: Automated Patch Clamp; MES: Maximal Electroshock; p.o.: oral administration; i.p.: intraperitoneal administration.
As the data illustrates, potent in vitro activity (e.g., Analog 4 with an IC50 of 40 nM) is a prerequisite for advancing to in vivo models.[4] However, it does not guarantee success. Factors like bioavailability, metabolism, and brain penetration (pharmacokinetics) are critical determinants of whether a potent molecule can reach its target in the CNS at a sufficient concentration to exert an effect. The studies on compounds like Analog 40 and FPL 13950 demonstrate the crucial step of quantifying both efficacy (ED50) and toxicity (TD50) to calculate the Protective Index, a key indicator of a drug's potential clinical viability.[9][10]
Conclusion and Future Outlook
The evaluation of this compound derivatives provides a clear framework for the synergistic relationship between in vitro and in vivo research. In vitro assays act as a rapid, cost-effective filter, identifying potent and selective molecules and confirming their cellular mechanism of action. In vivo studies provide the indispensable, real-world test of a compound's efficacy and safety within a complex biological system.
For researchers, scientists, and drug development professionals, a logical and well-designed progression from robust cellular assays to disease-relevant animal models is the most effective path to validating a novel therapeutic agent. The insights gained from each step are not isolated; rather, they form a cohesive dataset that builds confidence in a candidate molecule and justifies its continued development toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzeneacetamide | 103-81-1 | Benchchem [benchchem.com]
- 3. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of 2-Amino-N-phenylacetamide Derivatives as KCNT1 Channel Inhibitors
This guide provides a comprehensive, technically detailed walkthrough for conducting a comparative molecular docking study of 2-Amino-N-phenylacetamide derivatives targeting the human KCNT1 (Slack) potassium channel. We will navigate the entire workflow, from building a reliable protein model in the absence of an experimental structure to performing and validating the docking of a ligand series with known biological activities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
Introduction: The Therapeutic Potential of Targeting KCNT1
The KCNT1 gene encodes for the sodium-activated potassium channel Slack, a critical regulator of neuronal excitability.[1][2] Gain-of-function mutations in KCNT1 have been strongly linked to severe, early-onset epileptic encephalopathies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[1] Consequently, the development of selective KCNT1 inhibitors has emerged as a promising therapeutic strategy. Among the chemotypes explored, this compound derivatives have shown significant potential as inhibitors of the Slack channel.[3]
Molecular docking is a powerful computational tool in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules to a protein target.[4] This guide will demonstrate how to apply this technique to a series of this compound derivatives, using their experimentally determined inhibitory concentrations (IC50 values) to validate our in-silico model.
Methodology: A Step-by-Step Protocol for In-Silico Investigation
Our investigation is structured into three key phases:
-
Homology Modeling of the Human KCNT1 Channel: As no experimental structure of human KCNT1 is available in the Protein Data Bank (PDB), we will construct a homology model.
-
Ligand and Receptor Preparation: We will prepare the modeled KCNT1 structure and a set of this compound derivatives for docking.
-
Molecular Docking and Analysis: We will perform docking simulations using AutoDock Vina and analyze the results in the context of experimental data.
Homology Modeling of the Human KCNT1 Channel
The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure. Homology modeling allows us to build a 3D model of our target protein based on the experimentally determined structure of a homologous protein (the template).
Experimental Protocol:
-
Target Sequence Retrieval: Obtain the full-length amino acid sequence of the human KCNT1 protein in FASTA format from the UniProt database (Accession number: Q5JUK3).[5][6]
-
Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates. The cryo-EM structure of the chicken Slo2.2 (KCNT1) channel (PDB ID: 5V4D) is an excellent candidate due to its high sequence identity with the human protein.
-
Model Generation: Utilize the SWISS-MODEL web server, a fully automated protein structure homology-modeling server, to generate the 3D model of human KCNT1 using the chicken Slo2.2 structure as the template.[4][7][8][9][10]
-
Model Quality Assessment: The quality of the generated model is paramount. We will assess its stereochemical integrity using a Ramachandran plot generated by the PROCHECK server.[11][12] A good quality model should have over 90% of its residues in the most favored regions of the plot.[13]
Logical Workflow for Homology Modeling:
Caption: Workflow for generating and validating a homology model of the human KCNT1 channel.
Ligand and Receptor Preparation
Proper preparation of both the protein receptor and the small molecule ligands is a critical step to ensure accurate docking results.
Experimental Protocol:
Receptor Preparation (Validated KCNT1 Model):
-
Protonation and Charge Assignment: Load the validated KCNT1 homology model into AutoDockTools (ADT). Add polar hydrogens and assign Gasteiger charges to all atoms.
-
Grid Box Definition: Define the binding site by creating a grid box that encompasses the putative ligand-binding pocket. For ion channels, the pore region is a common target for blockers. The grid box should be centered on the pore and large enough to allow for rotational and translational freedom of the ligands.
-
File Format Conversion: Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation (this compound Derivatives):
-
Ligand Selection: Select a series of this compound derivatives with experimentally determined IC50 values against the Slack channel. For this guide, we will use VU0606170 and its analogs as reported in the literature.[3][14][15]
-
2D to 3D Conversion: Draw the 2D structures of the selected ligands and convert them to 3D structures using a molecular editor such as MarvinSketch or ChemDraw.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94 to obtain stable, low-energy conformations.
-
File Format Conversion: Save the prepared ligands in the PDBQT file format using AutoDockTools. This step also involves defining the rotatable bonds within each ligand.
Molecular Docking and Analysis
With the prepared receptor and ligands, we can now proceed with the molecular docking simulations.
Experimental Protocol:
-
Docking with AutoDock Vina: Use AutoDock Vina to dock each prepared ligand into the defined binding site of the KCNT1 model. Vina employs a Lamarckian genetic algorithm for ligand conformational searching.
-
Configuration File: Create a configuration file for Vina specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execution: Run the docking simulation from the command line. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Results Analysis:
-
Binding Affinity: The binding affinity score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.
-
Pose Visualization: Visualize the top-ranked binding poses for each ligand within the KCNT1 binding site using a molecular visualization tool like PyMOL or Chimera.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the key amino acid residues in the binding pocket.
-
Comparative Analysis Workflow:
Caption: Workflow for the comparative docking study of this compound derivatives.
Data Presentation and Interpretation
Tabulated Docking Results and Experimental Data
Summarize the docking results and experimental data in a table for easy comparison.
| Compound ID | Structure | Experimental IC50 (µM)[3][14][15] | Docking Score (kcal/mol) | Key Interacting Residues |
| VU0606170 | [Insert 2D Structure] | 1.84 (WT Slack) | [Insert Vina Score] | [List Residues] |
| Analog 1 | [Insert 2D Structure] | [Insert IC50] | [Insert Vina Score] | [List Residues] |
| Analog 2 | [Insert 2D Structure] | [Insert IC50] | [Insert Vina Score] | [List Residues] |
| ... | ... | ... | ... | ... |
Correlation Analysis
To validate our docking protocol, we will investigate the correlation between the calculated binding affinities (docking scores) and the experimentally determined biological activities (IC50 values). A good correlation, where lower docking scores correspond to lower IC50 values (higher potency), would suggest that our in-silico model is predictive. This can be visualized using a scatter plot.
Discussion and Conclusion
The comparative docking study will provide valuable insights into the structure-activity relationship (SAR) of this compound derivatives as KCNT1 inhibitors. By analyzing the binding modes of the most potent compounds, we can identify key pharmacophoric features and crucial interactions within the binding pocket that are essential for inhibitory activity.
This information can guide the rational design of novel, more potent, and selective KCNT1 inhibitors. For example, if a specific hydrogen bond is consistently observed in the most active compounds, future synthetic efforts could focus on designing molecules that optimize this interaction.
It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution. The generated hypotheses about binding modes and key interactions must be validated through further experimental studies, such as site-directed mutagenesis and experimental structure determination.
This guide provides a robust framework for conducting a comparative docking study. By following these detailed protocols and principles of scientific integrity, researchers can leverage computational tools to accelerate the discovery and development of novel therapeutics targeting the KCNT1 channel.
References
- 1. Homology Modeling of Human Concentrative Nucleoside Transporters (hCNTs) and Validation by Virtual Screening and Experimental Testing to Identify Novel hCNT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SWISS-MODEL [swissmodel.expasy.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. SWISS-MODEL: an automated protein homology-modeling server - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swiss-model - Wikipedia [en.wikipedia.org]
- 9. Homology Modelling with SWISS-MODEL - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 10. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 11. scribd.com [scribd.com]
- 12. binf.gmu.edu [binf.gmu.edu]
- 13. Homology Modeling of Human Concentrative Nucleoside Transporters (hCNTs) and Validation by Virtual Screening and Experimental Testing to Identify Novel hCNT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Amino-N-phenylacetamide: Efficiency, Purity, and Scalability
Introduction
2-Amino-N-phenylacetamide, a simple yet versatile molecule, serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and an N-aryl amide, offers multiple reactive sites for derivatization, making it a valuable precursor for the synthesis of novel heterocyclic compounds and pharmaceutical intermediates. The efficiency of its synthesis is therefore a critical parameter for researchers in drug discovery and process development.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound. We will move beyond simple protocols to explore the underlying chemical principles, benchmark key performance indicators like yield and purity, and provide the experimental data necessary for researchers to make informed decisions. Our focus is on providing a practical, field-proven perspective on selecting the most appropriate synthesis strategy based on specific laboratory or production needs.
Benchmarking Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical pathways. Each method presents a unique trade-off between efficiency, scalability, cost, and the purity of the final product. We will focus on the two most prevalent and logical strategies: a sequential two-step approach involving chloroacetylation followed by amination, and a more convergent multicomponent approach via the Ugi reaction.
Method 1: Two-Step Synthesis via Chloroacetylation and Nucleophilic Substitution
This is the most traditional and widely employed route. It is a reliable, stepwise process that offers excellent control over the reaction intermediates, generally leading to high purity. The process is bifurcated into two distinct stages:
-
N-Chloroacetylation of Aniline: Aniline is acylated using chloroacetyl chloride to form the key intermediate, 2-chloro-N-phenylacetamide.
-
Nucleophilic Substitution (Amination): The chlorine atom in the intermediate is displaced by an amino group to yield the final product.
Causality Behind Experimental Choices: The first step is a classic Schotten-Baumann reaction. A base, such as triethylamine or even a weaker base like sodium acetate, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3] The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions.[4][5] The second step is a standard SN2 reaction. A source of ammonia (e.g., aqueous ammonia, or an ammonia equivalent) acts as the nucleophile. The choice of solvent and temperature is critical to ensure efficient displacement without promoting elimination or other side reactions.
Detailed Experimental Protocol (Method 1):
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature does not exceed 5 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, pour the reaction mixture into cold water. The crude 2-chloro-N-phenylacetamide will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol. A yield of approximately 79-86% is expected.[2][6]
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, suspend 2-chloro-N-phenylacetamide (1.0 equivalent) in a concentrated aqueous solution of ammonia (e.g., 28% NH₃ in H₂O, ~20 equivalents).
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Method 2: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot, multicomponent reaction (MCR) that rapidly generates molecular complexity.[7][8] For the synthesis of this compound, this approach involves the condensation of aniline (the amine component), formaldehyde (the aldehyde component), a suitable carboxylic acid, and an isocyanide. To obtain the target molecule, glycine would be the ideal "acid" component and a convertible isocyanide would be used. However, a more direct, albeit structurally different, product can be obtained using simpler starting materials. For the specific synthesis of this compound, a variation using an ammonia equivalent is required.[7]
Causality Behind Experimental Choices: The Ugi reaction mechanism proceeds through the formation of an imine from the aniline and formaldehyde, which is then protonated by the carboxylic acid.[7] This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion. A final intramolecular acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product.[7] The reaction is highly convergent and atom-economical, as four different starting materials are combined in a single operation. Its primary advantage lies in library synthesis, where variations in each of the four components can quickly produce a large array of different molecules.[8][9]
Conceptual Experimental Protocol (Method 2):
Note: This is a conceptual protocol as the direct synthesis of the title compound via a standard Ugi reaction is non-trivial and may require specialized starting materials like an ammonia equivalent and a specific isocyanide.
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.0 eq), and an ammonia equivalent (e.g., benzylamine, which can be deprotected later) in a suitable solvent like methanol at room temperature.
-
Addition of Aldehyde: Add formaldehyde (1.0 eq, often as a 37% aqueous solution) to the mixture.
-
Addition of Isocyanide: Add a convertible isocyanide (1.0 eq) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the solvent under reduced pressure. The residue would then undergo subsequent deprotection and purification steps to yield the final product.
Comparative Data Analysis
To provide a clear, objective benchmark, the key performance parameters of each synthetic method are summarized below.
| Parameter | Method 1: Chloroacetylation/Amination | Method 2: Ugi Four-Component Reaction |
| Number of Steps | 2 | 1 (plus potential deprotection) |
| Typical Overall Yield | High (often >70%) | Moderate to High (highly substrate-dependent) |
| Reaction Time | 15 - 24 hours | 24 - 48 hours |
| Purity of Crude Product | Moderate to High | Variable (often requires extensive purification) |
| Key Reagents | Aniline, Chloroacetyl Chloride, Ammonia | Aniline, Aldehyde, Carboxylic Acid, Isocyanide |
| Scalability | Excellent and well-established | More suitable for library/discovery scale |
| Process Control | Straightforward, stepwise control | Complex, one-pot optimization |
| Waste Products | Triethylamine HCl, salts | Minimal, highly atom-economical |
Visualization of Synthetic Workflows
The logical flow of each synthetic strategy can be visualized to better understand the process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Head-to-head comparison of different "2-Amino-N-phenylacetamide" synthesis routes
An In-Depth Guide to the Synthesis of 2-Amino-N-phenylacetamide: A Head-to-Head Comparison of Key Synthetic Routes
Introduction: The Significance of this compound in Drug Discovery
This compound, a seemingly simple molecule, serves as a crucial building block and key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a primary amino group and an amide linkage, provides a versatile scaffold for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic systems are foundational to many therapeutic agents, including anticonvulsants, antimicrobials, and anti-inflammatory drugs.[1] Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest for researchers in medicinal chemistry and process development.
This guide provides a head-to-head comparison of the most prevalent synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic approach for their specific research and development needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct and logical pathways. The choice between them often hinges on factors such as the availability of starting materials, desired purity, scale of the reaction, and tolerance for multi-step procedures.
-
The Sequential Acylation-Amination Approach: This is a classic and robust two-step method. It begins with the N-acylation of aniline using a haloacetyl halide, followed by a nucleophilic substitution reaction to introduce the primary amine.
-
The Direct Amide Coupling Approach: This strategy involves the direct formation of the amide bond between aniline and a glycine derivative, where the alpha-amino group is temporarily protected. This route leverages modern peptide coupling chemistry.
The following diagram illustrates the logical flow of these primary synthetic pathways.
Caption: High-level overview of the two primary synthetic routes to this compound.
Route 1: The Sequential Acylation-Amination Strategy
This method is arguably the most traditional and widely employed route due to the low cost and high reactivity of the starting materials. It logically separates the formation of the amide bond from the introduction of the alpha-amino group.
Step 1a: Chloroacetylation of Aniline
The first step is a classic Schotten-Baumann reaction, a nucleophilic acyl substitution where the amino group of aniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2]
Mechanism Insight: Aniline acts as the nucleophile. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. Therefore, the inclusion of a base is critical to neutralize the HCl and drive the reaction to completion.[2][3] The choice of base and solvent can influence the reaction rate and yield. Mild bases like sodium acetate or tertiary amines such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[4][5]
Caption: Workflow for the chloroacetylation of aniline.
Experimental Protocol: Synthesis of 2-Chloro-N-phenylacetamide [6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve aniline (1.0 equivalent) in glacial acetic acid.
-
Base Addition: Add a saturated aqueous solution of sodium acetate (1.5 equivalents).
-
Acylation: While maintaining the temperature at 0-5 °C, add chloroacetyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water. The solid product, 2-chloro-N-phenylacetamide, will precipitate out.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any salts and acetic acid, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 1b: Amination of 2-Chloro-N-phenylacetamide via Gabriel Synthesis
With the chloro-intermediate in hand, the next task is to replace the chlorine atom with a primary amino group. A direct reaction with ammonia can lead to over-alkylation, forming secondary and tertiary amine byproducts.[7] The Gabriel synthesis provides a robust and high-yielding solution to this problem by using potassium phthalimide as a protected source of ammonia.[8][9]
Mechanism Insight: The phthalimide anion is an excellent nucleophile that attacks the electrophilic carbon bearing the chlorine atom in an SN2 reaction.[7] This forms an N-alkylated phthalimide intermediate. The key advantage is that the nitrogen in this intermediate is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, preventing any further alkylation.[9] The final primary amine is then liberated from the phthalimide by hydrazinolysis, which is generally preferred over acidic hydrolysis due to its milder conditions.[8]
Experimental Protocol: Gabriel Synthesis of this compound
-
Setup: To a solution of 2-Chloro-N-phenylacetamide (1.0 equivalent) in a polar aprotic solvent like Dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
SN2 Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Hydrazinolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5 equivalents) and continue stirring. The mixture may become a thick slurry as the phthalhydrazide byproduct precipitates.[8] Adding a co-solvent like ethanol can aid stirring.
-
Reaction: Gently reflux the mixture for 1-2 hours to complete the cleavage.
-
Workup: After cooling, acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining hydrazine. Filter off the precipitated phthalhydrazide.
-
Isolation: Make the filtrate basic with an aqueous solution of NaOH or K₂CO₃ to deprotonate the amine product, which can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Route 2: The Direct Amide Coupling Approach
This strategy is more convergent, forming the target molecule in a process that can be conducted as two main synthetic operations: protection-coupling and deprotection. It relies on the well-established field of peptide chemistry to form the amide bond between aniline and a glycine derivative.
Mechanism Insight: Aniline is a relatively weak nucleophile, especially when compared to aliphatic amines. Therefore, direct reaction with the carboxylic acid of glycine is not feasible as it results in a simple acid-base reaction. The solution is to "activate" the carboxylic acid.[2] This is achieved using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[10] These reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the aniline.[2] To prevent self-polymerization of glycine, its amino group must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, which can be easily removed under acidic conditions later.
Caption: Workflow for the direct amide coupling and deprotection route.
Experimental Protocol: Direct Amide Coupling
-
Setup: In a round-bottom flask, dissolve N-Boc-glycine (1.0 equivalent), aniline (1.0 equivalent), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or DMF.
-
Activation/Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product. This intermediate is often pure enough for the next step.
-
Deprotection: Dissolve the crude intermediate in DCM. Add an excess of Trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete removal of the Boc group.
-
Final Isolation: Evaporate the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a mild base (e.g., NaHCO₃) to neutralize the amine salt. Extract the free amine product into an organic solvent. Dry, filter, and evaporate the solvent. Purify by column chromatography if necessary.
Head-to-Head Performance Comparison
The choice between these two well-established routes depends on a balance of practical and chemical considerations. The following table summarizes the key performance indicators for each method.
| Parameter | Route 1: Sequential Acylation-Amination | Route 2: Direct Amide Coupling |
| Number of Steps | Two distinct synthetic steps. | Two main operations (coupling, deprotection), often with one purification. |
| Starting Materials | Aniline, Chloroacetyl Chloride, Potassium Phthalimide, Hydrazine. | Aniline, N-Boc-Glycine (or Glycine + Boc₂O). |
| Key Reagents | Common bases (NaOAc, TEA), solvents (Acetic Acid, DMF). | Peptide coupling agents (EDC, DCC), additives (HOBt), deprotecting acids (TFA, HCl). |
| Typical Overall Yield | Moderate to High (60-80%). Yields can vary based on the efficiency of both steps. | High (75-90%). Coupling reactions are generally very efficient. |
| Reaction Time | Longer overall time due to two sequential reactions with workups (8-12 hours + workup). | Can often be completed in a shorter timeframe, especially the coupling step (overnight). |
| Purification | May require purification of the chloro-intermediate and the final product. | Often, only the final product requires significant purification. |
| Scalability | Highly scalable. Chloroacetylation is a common industrial process. Gabriel synthesis is robust. | Scalable, but the cost of coupling agents can become a factor on a very large scale. |
| Cost | Generally lower cost. Starting materials and reagents are inexpensive bulk chemicals. | Higher cost due to expensive coupling agents and protected amino acids. |
| Safety/Waste | Uses lachrymatory chloroacetyl chloride and toxic hydrazine. Generates phthalhydrazide waste. | Generates urea byproducts (from EDC/DCC) that must be filtered. Uses corrosive acids for deprotection. |
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is guided by the specific context of the synthesis.
-
For Large-Scale Industrial Production and Cost-Effectiveness: Route 1 (Sequential Acylation-Amination) is the clear winner. The low cost of bulk starting materials like aniline and chloroacetyl chloride makes this route economically superior for producing large quantities of the intermediate. The procedures are robust and well-established in process chemistry.
-
For Laboratory-Scale Synthesis, Speed, and Purity: Route 2 (Direct Amide Coupling) offers significant advantages. It is often faster and can provide a cleaner crude product, simplifying purification. The use of modern coupling agents provides high yields and is very reliable for producing diverse libraries of analogues for medicinal chemistry screening, where the higher cost of reagents is less of a concern.
-
Causality in Experimental Choices: The necessity of a base in Route 1a is a classic example of Le Châtelier's principle in action; removing a product (HCl) drives the equilibrium forward. In Route 1b, the choice of hydrazinolysis over acid hydrolysis for the Gabriel cleavage is a kinetic consideration; it is often faster and proceeds under milder, neutral conditions, which can be crucial if other acid-sensitive functional groups are present in a more complex analogue. In Route 2, the use of an additive like HOBt is to suppress side reactions, particularly the racemization of the α-carbon (not an issue for glycine but critical for other amino acids) and to increase the efficiency of the coupling reaction.
Ultimately, both routes are chemically sound and validated. The optimal choice is not one of absolute superiority but one that is best aligned with the researcher's primary objectives, whether they be cost, speed, scale, or purity.
References
- 1. irejournals.com [irejournals.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N-phenylacetamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily routines. However, routine should never equate to complacency, especially when working with compounds like 2-Amino-N-phenylacetamide. While its full toxicological profile may still be under investigation, its structure, belonging to the aromatic amine family, necessitates a cautious and well-informed approach to laboratory safety.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and scientists, with the causal reasoning behind each safety recommendation, ensuring that every protocol is a self-validating system for safety. Our goal is to build a culture of deep trust in our safety practices, a trust that is earned through expertise and a commitment to protecting ourselves and our work.
Hazard Identification: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and structurally similar compounds present several key hazards:
-
Skin Irritation (H315) : The compound is known to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (H318/H319) : Direct contact with the eyes can lead to serious irritation and potentially severe damage.[1][2][3]
-
Respiratory Irritation (H335) : Inhalation of the dust or aerosols may cause irritation to the respiratory tract.[1][2]
-
Potential for Harm if Swallowed (H302) : Similar aromatic acetamides are classified as harmful if ingested.[4][5]
The primary routes of exposure are therefore dermal contact, eye contact, and inhalation. Our protective strategy must be built to create effective barriers against all three.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, PPE is the critical final barrier between you and the chemical. The selection of PPE should not be arbitrary; it is a calculated decision based on a thorough risk assessment of the procedures you are performing.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[6][7] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne dust particles, which are known to cause serious eye irritation.[1][2] |
| A full-face shield worn over safety goggles. | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities of solutions or during vigorous reactions.[6] | |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[6][7] | Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves must be inspected for tears or degradation before each use.[8] |
| Laboratory Coat (long-sleeved). | Protects skin and personal clothing from accidental spills and contamination. Must be kept fully buttoned.[7] | |
| Chemical-resistant apron. | To be worn over a lab coat when handling larger quantities or when there is a higher risk of splashes.[6] | |
| Respiratory Protection | NIOSH-approved N95 dust mask (or higher). | Mandatory when handling the solid powder outside of a ventilated enclosure to prevent inhalation of dust, which can cause respiratory tract irritation.[1][6] |
| Full-face respirator with appropriate cartridges. | Required for cleaning up large spills or when working in poorly ventilated areas where aerosol generation is likely.[6][8] |
Safe Handling and Operational Plan
A safe laboratory environment is predicated on a combination of robust engineering controls and meticulous work practices.
Engineering Controls: Your Primary Shield
The most effective way to prevent exposure is to contain the hazard at its source.
-
Chemical Fume Hood : All operations involving the handling of solid this compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[6][7] This minimizes the risk of inhaling dust particles.
-
Ventilated Balance Enclosure : For weighing small quantities, a ventilated balance enclosure can provide sufficient protection.[6]
-
Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[6][7]
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
-
Preparation : Before entering the lab, ensure you are wearing appropriate personal clothing and closed-toe shoes.[9] Upon entry, don your lab coat and inspect all necessary PPE.
-
Gather Materials : Collect the chemical, necessary glassware, and spill cleanup materials, and place them within the fume hood to minimize traffic in and out of the containment area.
-
Don PPE : Put on your safety goggles and gloves. If handling the solid, don your N95 respirator.
-
Handling Operations :
-
Post-Handling :
-
Decontamination : Clean all glassware and the work surface within the fume hood.
-
Doff PPE : Remove gloves using the proper technique to avoid contaminating your skin.[7] Remove your lab coat and any other PPE before leaving the laboratory.[10]
-
Hygiene : Wash your hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]
-
Below is a diagram visualizing the core safety workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Spill and Leak Procedures
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Small Spills (Solid) : Wearing your full PPE (including respiratory protection), carefully sweep up the material to avoid creating dust.[6] Place it in a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Large Spills : Evacuate the immediate area.[6] Alert your laboratory supervisor and EHS department. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE including a full-face respirator.[6] Contain the spill and then collect the material for disposal.[6]
First Aid Measures
In the event of an exposure, time is of the essence.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Get medical attention if irritation develops or persists.[6]
-
Inhalation : Remove the individual from the area of exposure to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical aid.[6]
-
Ingestion : If the person is conscious, wash out their mouth with water.[6] Do not induce vomiting. Call a physician or poison control center immediately.[5][6]
Waste Disposal Plan
All materials that have come into contact with this compound must be considered hazardous waste.
-
Chemical Waste : Collect the compound and any solutions in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
Contaminated Materials : All disposable items, such as gloves, weigh boats, paper towels, and contaminated PPE, must be placed in a designated hazardous waste container.[6]
-
Regulatory Compliance : Disposal must strictly adhere to all local, state, and federal regulations for hazardous waste.[6] Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[6]
By integrating these principles of hazard awareness, correct PPE selection, and rigorous operational and disposal plans, we can ensure a safe environment for groundbreaking research. Safety is not a barrier to discovery; it is the foundation upon which it is built.
References
- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
